Bis-propargyl-PEG5
Description
Properties
IUPAC Name |
3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHAZIYRMYSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bis-propargyl-PEG5: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for Bis-propargyl-PEG5, a homobifunctional crosslinker integral to advancements in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative containing a terminal alkyne group at both ends of a five-unit PEG spacer. This structure imparts a unique combination of hydrophilicity and reactivity, making it an ideal linker for a variety of bioconjugation applications. The terminal propargyl groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the efficient and specific covalent linkage of two azide-containing molecules.[1][2][3][4][5] The PEG spacer enhances the aqueous solubility of the molecule and its conjugates, which is highly advantageous for biological applications.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₂O₅ | |
| Molecular Weight | 270.3 g/mol | |
| CAS Number | 159428-42-9 | |
| Purity | Typically ≥95% - 98% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Development
The unique properties of this compound make it a valuable tool in several cutting-edge research areas.
Proteolysis-Targeting Chimeras (PROTACs)
This compound serves as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary spacing and flexibility for the two recognition moieties to effectively engage their respective protein targets.
Wnt Signaling Pathway Inhibition
Recent research has demonstrated the use of this compound in the development of potent inhibitors of the Wnt signaling pathway. Specifically, it has been used to create dimeric peptide binders of the E3 ubiquitin ligase RNF43, a negative regulator of Wnt signaling. By linking two azide-modified peptide monomers, the resulting bivalent molecule exhibits enhanced binding affinity and functional activity in inhibiting the Wnt pathway, which is a critical target in cancer therapy.
Synthesis of Carbohydrate Receptors
This compound is also utilized in the synthesis of synthetic carbohydrate receptors (SCRs). These molecules are designed to bind to specific cell-surface carbohydrates and have potential applications in diagnostics, drug delivery, and as therapeutics against pathogens like the Zika virus. The hydrophilic PEG linker can improve the biocompatibility and pharmacokinetic properties of these receptors.
Experimental Protocols
The primary application of this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a detailed, generalized protocol for the bioconjugation of two azide-containing molecules using this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the steps for the sequential click reaction of two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) to this compound.
Materials:
-
This compound
-
Azide-Molecule A
-
Azide-Molecule B
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer)
-
Reaction vessel
-
Stirring apparatus
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and Azide-Molecule A (1.1 equivalents) in the chosen anhydrous, degassed solvent.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. Add CuSO₄ (0.1 equivalents) to the solvent, followed by the copper-stabilizing ligand (THPTA or TBTA) in a 1:5 molar ratio (CuSO₄:ligand).
-
First Click Reaction: Add the copper catalyst solution to the reaction mixture containing this compound and Azide-Molecule A.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC) until the mono-functionalized product is predominantly formed.
-
Purification (Optional): If necessary, purify the mono-alkyne functionalized intermediate to remove excess Azide-Molecule A and catalyst components.
-
Second Click Reaction: To the solution containing the mono-functionalized intermediate, add Azide-Molecule B (1.1 equivalents).
-
Catalyst and Initiator Addition: Add a fresh solution of the copper catalyst (0.1 equivalents) and sodium ascorbate (0.5 equivalents).
-
Final Reaction and Purification: Allow the second click reaction to proceed to completion, monitoring as before. Upon completion, purify the final bifunctional conjugate using an appropriate method such as HPLC or column chromatography.
Visualizing Workflows and Pathways
Experimental Workflow for Dimerization of a Peptide Binder
The following diagram illustrates the experimental workflow for the synthesis of a dimeric peptide binder using this compound, as described in the research by Hwang et al. (2025).
Wnt Signaling Pathway and Inhibition by RNF43 Peptide Binders
The Wnt signaling pathway is crucial for cell proliferation and differentiation. RNF43 is a cell-surface E3 ubiquitin ligase that negatively regulates this pathway by promoting the degradation of the Wnt receptor, Frizzled. The dimeric peptide binders synthesized using this compound can inhibit Wnt signaling by binding to RNF43 and preventing its interaction with its natural ligand, R-spondin, which would otherwise lead to the removal of RNF43 from the cell surface and potentiation of Wnt signaling.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and reactivity in click chemistry reactions make it an enabling technology for the development of novel therapeutics, diagnostics, and research tools. The information and protocols provided in this guide are intended to facilitate the successful application of this compound in a wide range of experimental settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Potent Peptide Binders of RNF43 for Wnt Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-propargyl-PEG5: Structure, Properties, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-propargyl-PEG5, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug development. We will delve into its chemical structure, molecular properties, and provide a detailed experimental protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative containing two terminal propargyl groups.[1][2] These alkyne functional groups are capable of reacting with azide-containing molecules through the highly efficient and specific CuAAC reaction to form stable triazole linkages.[1][3][4] The central PEG5 spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₂O₅ | |
| Molecular Weight | 270.33 g/mol | |
| Exact Mass | 270.1467 u | |
| CAS Number | 159428-42-9 | |
| Purity | >96% | |
| Appearance | Not specified, typically an oil or solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Chemical Structure
The structure of this compound features a central core of five ethylene glycol units, flanked by two propargyl ether groups.
Experimental Protocol: Sequential Bioconjugation using this compound
This protocol details a representative two-step sequential procedure for conjugating two different azide-functionalized molecules (Molecule A-N₃ and Molecule B-N₃) using this compound as a linker. This method is particularly useful for the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other heterobifunctional constructs.
Materials
-
This compound
-
Molecule A-azide (e.g., an azide-functionalized protein or peptide)
-
Molecule B-azide (e.g., an azide-functionalized small molecule or fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis equipment)
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Molecule A-azide Solution: Prepare a solution of known concentration in PBS.
-
Molecule B-azide Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand Stock Solution: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water immediately before use.
Experimental Workflow Diagram
Step-by-Step Procedure
Step 1: First CuAAC Reaction (Mono-conjugation)
-
In a reaction tube, combine the Molecule A-azide solution with this compound. A molar ratio of 1:5 (Molecule A-azide : linker) is recommended to favor mono-alkyne functionalization of Molecule A.
-
Prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 25 equivalents relative to the azide.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification 1: Remove the excess this compound and reaction components. For a protein-based Molecule A, size-exclusion chromatography or dialysis is effective.
-
Characterization 1: Confirm the formation of the mono-conjugate (Molecule A-PEG-propargyl) using an appropriate analytical technique such as LC-MS.
Step 2: Second CuAAC Reaction (Final Conjugation)
-
To the purified mono-conjugate from Step 1, add the Molecule B-azide. A molar ratio of 1:1.5 (mono-conjugate : Molecule B-azide) is a good starting point.
-
Repeat the addition of the pre-mixed copper/ligand complex and the fresh sodium ascorbate solution as described in Step 1 (points 2-4).
-
Gently mix and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification 2: Purify the final conjugate (Molecule A-PEG-Molecule B) using an appropriate method (e.g., SEC, affinity purification, or HPLC) to remove unreacted Molecule B-azide and other reagents.
-
Final Characterization: Analyze the purity and identity of the final product using methods such as SDS-PAGE (for proteins), LC-MS, and functional assays as required.
This detailed guide provides the foundational knowledge and a practical framework for utilizing this compound in advanced bioconjugation applications. The versatility and favorable properties of this linker make it an invaluable tool for researchers in drug discovery and chemical biology.
References
An In-Depth Technical Guide to the Synthesis and Purification of Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Bis-propargyl-PEG5, a homobifunctional linker critical in bioconjugation, proteomics, and drug delivery systems. This document details the chemical properties, a robust synthesis protocol based on the Williamson ether synthesis, and a thorough purification method using reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction
This compound is a versatile crosslinker featuring a five-unit polyethylene glycol (PEG) core flanked by two terminal propargyl groups.[1] The PEG spacer imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media, a crucial attribute for biological applications.[2] The terminal alkyne functionalities are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and stable ligation of azide-tagged biomolecules, such as proteins, peptides, and nucleic acids.[3][4] This linker is frequently employed in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4,7,10,13,16-pentaoxanonadeca-1,18-diyne | [3] |
| Molecular Formula | C₁₄H₂₂O₅ | |
| Molecular Weight | 270.33 g/mol | |
| Appearance | Colorless to light yellow liquid/oil | |
| Purity (Typical) | >95% | |
| Storage Conditions | -20°C, protect from light |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl groups of pentaethylene glycol to form alkoxides, which then act as nucleophiles to displace a halide from propargyl bromide in an SN2 reaction.
Experimental Protocol
Materials:
-
Pentaethylene glycol (HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH)
-
Propargyl bromide (80% in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF.
-
Deprotonation: Pentaethylene glycol (1.0 eq) is dissolved in the anhydrous THF. To this solution, sodium hydride (2.2 eq) is added portion-wise at 0°C (ice bath). The reaction mixture is stirred at this temperature for 1 hour, allowing for the formation of the dialkoxide.
-
Propargylation: Propargyl bromide (2.5 eq) is added dropwise to the suspension at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
Workup: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Synthesis Workflow
Purification of this compound
The primary method for purifying this compound is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the desired product from unreacted starting materials and byproducts based on polarity.
Preparative RP-HPLC Protocol
Instrumentation and Consumables:
-
Preparative HPLC system with a gradient pump and a UV or mass spectrometry (MS) detector.
-
C18 preparative column (e.g., 19 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of the initial mobile phase or DMSO). Filter the sample through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the compound using a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm) or by MS.
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization to obtain the purified this compound.
Purification Workflow
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and analytical RP-HPLC.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne protons (a triplet around 2.4 ppm) and the methylene protons adjacent to the alkyne (a doublet around 4.2 ppm). The repeating ethylene glycol units will appear as a complex multiplet in the region of 3.6-3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the alkyne carbons (around 75 and 80 ppm) and the carbons of the PEG backbone (typically in the 60-71 ppm range).
-
Analytical RP-HPLC: A high-purity sample will show a single major peak under analytical HPLC conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | Incomplete deprotonation. | Ensure anhydrous conditions and use a sufficient excess of fresh sodium hydride. |
| Inactive propargyl bromide. | Use fresh or properly stored propargyl bromide. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to proceed for a longer duration or gently heat if necessary, while monitoring for side product formation. |
| Broad or Tailing HPLC Peaks | Column overload. | Reduce the amount of sample injected. |
| Secondary interactions with the stationary phase. | Use a well-end-capped column or add a competing agent like triethylamine (TEA) to the mobile phase in small concentrations. | |
| Poor HPLC Resolution | Inappropriate mobile phase gradient. | Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks. |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The Williamson ether synthesis provides a straightforward route to the crude product, which can then be efficiently purified to high homogeneity using preparative RP-HPLC. Adherence to the detailed protocols and troubleshooting guidelines will enable researchers to obtain high-quality this compound for their advanced bioconjugation and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 3. This compound, 159428-42-9 | BroadPharm [broadpharm.com]
- 4. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis-propargyl-PEG5, a homobifunctional crosslinker widely utilized in bioconjugation and drug development. This document outlines its solubility in various solvents, provides a general experimental protocol for solubility determination, and illustrates its application in a typical bioconjugation workflow.
It is important to note that in the market, two different chemical entities are sometimes referred to as this compound. This guide focuses on the compound with CAS number 159428-42-9 , molecular formula C14H22O5 , and a molecular weight of approximately 270.33 g/mol .[1][2][3][4] Another compound, sometimes mislabeled as this compound, is more accurately identified as Bis-propargyl-PEG6 (CAS: 185378-83-0, Formula: C16H26O6, MW: ~314.37 g/mol ).[5] Data for this related compound is provided for comparative purposes.
Solubility Profile of this compound
This compound is a polyethylene glycol (PEG) derivative containing a chain of five ethylene glycol units, capped at both ends with propargyl groups. The presence of the hydrophilic PEG spacer significantly enhances its solubility in aqueous media, a critical feature for its application in biological systems.
The table below summarizes the available solubility data for this compound and its closely related analogue, Bis-propargyl-PEG6.
| Compound | CAS Number | Solvent | Solubility | Data Type |
| This compound | 159428-42-9 | Aqueous Media | Soluble | Qualitative |
| DMSO | Soluble | Qualitative | ||
| Bis-propargyl-PEG6 | 185378-83-0 | DMSO | 100 mg/mL (318.10 mM) | Quantitative |
| Dichloromethane (DCM) | Soluble | Qualitative | ||
| Dimethylformamide (DMF) | Soluble | Qualitative |
Data for Bis-propargyl-PEG6 is provided as a reference for a structurally similar compound.
Based on its structure and the data for related compounds, this compound is expected to be soluble in a range of polar organic solvents in addition to DMSO, such as DMF and DCM. Its solubility in aqueous solutions is a key attribute for its use in bioconjugation reactions, which are often performed in buffered aqueous systems.
Experimental Protocol for Solubility Determination
While specific, validated solubility data for this compound is not widely published, a general experimental protocol can be followed to determine its solubility in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS buffer, DMSO, ethanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a series of serial dilutions to create a set of standards with known concentrations. c. Analyze these standards using a suitable analytical method (e.g., HPLC) to generate a calibration curve that plots signal response versus concentration.
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that not all of the compound dissolves. b. Vigorously mix the solution using a vortex mixer for 1-2 minutes. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: a. After the incubation period, visually confirm that undissolved solid remains. b. Centrifuge the vial at a high speed to pellet the undissolved solid. c. Carefully collect the supernatant, ensuring no solid particles are disturbed. d. For further clarification, pass the supernatant through a syringe filter (0.22 µm) to remove any remaining microparticles.
-
Quantification of Dissolved Solute: a. Accurately dilute a sample of the clear, saturated supernatant with the solvent to bring its concentration within the range of the previously established calibration curve. b. Analyze the diluted sample using the same analytical method used for the standards.
-
Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original, undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Application in Bioconjugation: A Workflow Visualization
This compound is primarily used as a homobifunctional linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of two different azide-functionalized molecules. The workflow below illustrates this process.
Caption: Workflow for bioconjugation using this compound via CuAAC.
This diagram illustrates how this compound acts as a bridge. In the presence of a copper(I) catalyst, one of the propargyl end groups of the linker reacts with the azide group of Molecule A. Subsequently, the second propargyl group reacts with the azide on Molecule B, resulting in a final conjugate where the two molecules are connected by the PEG linker through stable triazole rings.
References
Navigating the Chemical Landscape: A Technical Guide to the pH Stability of Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG5, a bifunctional polyethylene glycol (PEG) linker, is a critical component in the development of advanced bioconjugates, hydrogels, and drug delivery systems. Its utility is largely defined by the two terminal propargyl groups, which readily participate in "click chemistry" reactions, and the central PEG5 chain that imparts hydrophilicity and biocompatibility. The chemical stability of this linker under various pH conditions is a paramount concern, directly impacting the storage, handling, and in vivo performance of any resulting conjugate. This technical guide provides an in-depth analysis of the expected chemical stability of this compound across a range of pH values, supported by established principles of organic chemistry. While specific quantitative kinetic data for this exact molecule is not extensively available in the public domain, this guide extrapolates from the known behavior of its constituent functional groups—the propargyl ether and the polyethylene glycol backbone—to provide a robust framework for stability assessment.
Core Molecular Structure and Potential Lability
The this compound molecule consists of two key structural features whose stability is pH-dependent:
-
Propargyl Ether Linkages: The terminal alkyne functionality is connected to the PEG chain via an ether bond.
-
Polyethylene Glycol (PEG) Backbone: The core of the molecule is a chain of five ethylene glycol units linked by ether bonds.
The primary degradation pathway of concern is the hydrolysis of these ether linkages.
pH-Dependent Stability Profile
The stability of the ether linkages in this compound is significantly influenced by the pH of the surrounding environment. The following table summarizes the expected stability based on general principles of ether chemistry.
| pH Condition | pH Range | Expected Stability of Ether Linkages | Chemical Rationale |
| Acidic | < 4 | Potentially Labile | Ether oxygen can be protonated by strong acids, making the adjacent carbon susceptible to nucleophilic attack and subsequent cleavage. This process is generally slow at room temperature but can be accelerated by higher temperatures. |
| Neutral | 6 - 8 | Highly Stable | Under neutral conditions, the ether linkages are not readily protonated or attacked by nucleophiles, leading to high stability. The terminal alkyne groups are also known to be inert under physiological conditions.[1] |
| Basic | > 10 | Generally Stable | Ethers are generally resistant to cleavage by bases, as the alkoxide leaving group is a strong base. However, extremely strong bases and high temperatures could potentially lead to degradation. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a structured experimental approach is necessary. The following protocol outlines a general method for conducting an accelerated stability study.
Objective:
To quantify the degradation of this compound over time at different pH values and temperatures.
Materials:
-
This compound
-
Buffer solutions:
-
pH 4.0 (e.g., 0.1 M acetate buffer)
-
pH 7.4 (e.g., 0.1 M phosphate-buffered saline, PBS)
-
pH 9.0 (e.g., 0.1 M borate buffer)
-
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Temperature-controlled incubators or water baths (e.g., set at 4°C, 25°C, and 40°C)
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
Reverse-phase HPLC column (e.g., C18)
-
Autosampler vials
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation:
-
For each pH condition (4.0, 7.4, and 9.0), dilute the stock solution with the respective buffer to a final concentration of 1 mg/mL in autosampler vials.
-
Prepare multiple vials for each pH/temperature combination to allow for sampling at different time points.
-
-
Incubation:
-
Place the prepared sample vials in incubators set at the desired temperatures (e.g., 4°C for control, 25°C for room temperature, and 40°C for accelerated conditions).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each pH/temperature condition.
-
Immediately quench any potential degradation by neutralizing the pH if necessary and/or freezing the sample at -20°C or below until analysis.
-
-
Analytical Method:
-
HPLC-CAD/ELSD/MS Analysis:
-
Develop a reverse-phase HPLC method to separate the parent this compound from potential degradation products.
-
A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often effective.
-
The detector should be capable of detecting non-chromophoric molecules like PEG. CAD, ELSD, or MS are suitable choices.[2]
-
-
Quantification:
-
Create a calibration curve using freshly prepared standards of this compound.
-
Quantify the remaining percentage of the parent compound in each sample at each time point.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH and temperature condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Visualizing Experimental Design and Potential Degradation
To further clarify the experimental process and the molecule's potential points of failure, the following diagrams are provided.
References
An In-depth Technical Guide to the Mechanism of Bis-propargyl-PEG5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-propargyl-PEG5, a bifunctional crosslinker, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the underlying mechanism, experimental protocols, and quantitative data to empower researchers in utilizing this versatile molecule for advanced applications in bioconjugation, drug development, and materials science.
Introduction to this compound and Click Chemistry
This compound is a homobifunctional crosslinker featuring two terminal propargyl (alkyne) groups connected by a five-unit polyethylene glycol (PEG) spacer.[1][2][3] The propargyl groups serve as reactive handles for the highly efficient and specific CuAAC reaction with azide-functionalized molecules.[2][3] The PEG chain imparts hydrophilicity, enhancing the solubility of the linker and its conjugates in aqueous media, a critical feature for biological applications.
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The CuAAC reaction, the quintessential "click" reaction, involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction of a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction's bioorthogonality, meaning its components do not interfere with native biological processes, makes it an invaluable tool for bioconjugation.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle that ensures high efficiency and regioselectivity. The key steps are outlined below:
-
Formation of Copper(I)-Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of a propargyl group on this compound. This interaction increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I)-acetylide intermediate.
-
Activation of the Azide: The copper center of the acetylide complex then coordinates to the azide-containing molecule. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated azide and the copper-acetylide. This step involves the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: The intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.
References
An In-Depth Technical Guide to Bis-propargyl-PEG5: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key applications of Bis-propargyl-PEG5, a bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a polyethylene glycol (PEG) derivative featuring two terminal propargyl groups.[1][2] These alkyne functionalities are designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG spacer enhances aqueous solubility, making it a valuable tool for biological applications.[2][3]
| Property | Data | Reference |
| Chemical Name | 4,7,10,13,16-Pentaoxanonadeca-1,18-diyne | [3] |
| Molecular Formula | C14H22O5 | |
| Molecular Weight | 270.3 g/mol | |
| CAS Number | 159428-42-9 | |
| Purity | Typically ≥95% - 98% |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar propargyl-PEG compounds provide consistent safety and handling recommendations.
Hazard Identification and Precautionary Statements
Based on analogous compounds, this compound may be classified with the following hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Precautionary Measures:
| Statement ID | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands and skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face | Wear safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities. |
| Skin | Wear impervious protective clothing and gloves (e.g., nitrile rubber). |
| Respiratory | Use a respirator if ventilation is inadequate or if aerosols or dusts are generated. Follow local regulations. |
| General | Ensure a safety shower and eye wash station are readily accessible. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. If you feel unwell, call a POISON CENTER or doctor/physician. |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation |
| Temperature | Long-term: Store at -20°C. Short-term: Can be shipped at ambient temperature. |
| Atmosphere | Keep container tightly sealed in a cool, well-ventilated area. |
| Incompatibilities | Keep away from direct sunlight and sources of ignition. Avoid strong oxidizing agents. |
| Solutions | If dissolved in a solvent, store at -80°C. |
Experimental Protocols and Applications
This compound is a key reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency and bioorthogonality make it ideal for conjugating molecules in complex biological environments.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an azide-containing molecule to this compound. Optimization may be required based on the specific substrates.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline, PBS) or a mixture of water and a co-solvent like DMSO or t-BuOH
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example:
-
This compound in DMSO or buffer.
-
Azide-containing molecule in a compatible solvent.
-
20 mM CuSO₄ in water.
-
50 mM THPTA in water.
-
100 mM sodium ascorbate in water (must be prepared fresh).
-
-
-
Reaction Setup:
-
In a reaction tube, add the this compound and the azide-functionalized molecule. A slight molar excess of the azide (e.g., 1.2 equivalents per alkyne group) is often used.
-
Add the chosen solvent system (e.g., degassed PBS).
-
Prepare a premixed solution of CuSO₄ and THPTA. A 1:2 to 1:5 molar ratio of Cu:ligand is common. Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA solution to the reaction mixture. Final copper concentrations typically range from 0.1 to 2 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically around 5 mM.
-
If the reaction is oxygen-sensitive, briefly degas the solution with an inert gas (e.g., argon or nitrogen) before adding the ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing or rotation can be beneficial.
-
-
Monitoring and Quenching (Optional):
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
The reaction can be stopped by adding a copper chelator like EDTA.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC, to remove excess reagents and the copper catalyst.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for using this compound in a bioconjugation reaction.
Caption: General workflow for a CuAAC "click chemistry" reaction.
Role in PROTAC Synthesis
This compound serves as a flexible linker in the synthesis of PROTACs, connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
Caption: Assembly of a PROTAC using a bifunctional linker.
PROTAC Mechanism of Action
Once synthesized, the PROTAC facilitates the formation of a ternary complex, leading to targeted protein degradation.
Caption: The PROTAC-induced protein degradation pathway.
References
An In-Depth Technical Guide to Bis-propargyl-PEG5: A Homobifunctional Linker for Advanced Bioconjugation and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Bis-propargyl-PEG5, a homobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document details its chemical properties, applications, and experimental considerations, with a focus on its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Information
This compound is a versatile crosslinker featuring two terminal propargyl groups, which are reactive towards azides via the highly efficient and bioorthogonal click chemistry reaction. The central PEG5 spacer enhances aqueous solubility and provides flexibility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 159428-42-9[1][2][3][4][5] |
| Molecular Formula | C14H22O5 |
| Molecular Weight | 270.33 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage | Store at -20°C, protect from light |
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to conjugate two azide-containing molecules through stable triazole linkages. This has led to its widespread adoption in several advanced applications:
-
Bioconjugation: For crosslinking proteins, peptides, and other biomolecules to create functional conjugates for research and diagnostic purposes.
-
PROTAC Development: As a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs for targeted protein degradation.
-
Drug Delivery: To improve the pharmacokinetic properties of therapeutic agents.
-
Materials Science: For the functionalization of surfaces and the creation of biocompatible hydrogels.
A notable application is in the development of PROTACs that target components of the Wnt signaling pathway . Specifically, PROTACs can be designed to induce the degradation of the E3 ubiquitin ligases RNF43 and ZNRF3, which are negative regulators of Wnt signaling. By degrading these proteins, Wnt signaling can be enhanced, a strategy being explored for regenerative medicine.
Experimental Protocols and Considerations
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of two different azide-containing molecules (Molecule-N3-A and Molecule-N3-B) using this compound.
Materials:
-
This compound
-
Molecule-N3-A and Molecule-N3-B
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO/t-BuOH)
Procedure:
-
Reactant Preparation: Dissolve this compound and a slight molar excess of Molecule-N3-A in the chosen solvent.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate and a solution of CuSO4 and THPTA.
-
Reaction Initiation: Add the sodium ascorbate solution to the mixture of this compound and Molecule-N3-A, followed by the addition of the CuSO4/THPTA solution to initiate the reaction.
-
First Conjugation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Purification (Optional): If necessary, purify the mono-conjugated product to remove unreacted starting materials.
-
Second Conjugation: To the mono-conjugated product, add a slight molar excess of Molecule-N3-B and fresh catalyst solutions.
-
Final Reaction and Purification: Allow the second conjugation to proceed to completion. Purify the final bis-conjugated product using an appropriate chromatographic technique (e.g., HPLC, size-exclusion chromatography).
Table 2: Typical Reaction Parameters for CuAAC with PEG Linkers
| Parameter | Recommended Range | Notes |
| Solvent | PBS (pH 7.4), DMSO, DMF, t-BuOH/H2O | Choice depends on the solubility of the reactants. |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | A slight excess of the azide can drive the reaction to completion. |
| Copper Source | CuSO4 (with a reducing agent) or CuBr | CuSO4 with sodium ascorbate is commonly used to generate Cu(I) in situ. |
| Ligand | THPTA, TBTA | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Temperature | Room temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 48 hours | Dependent on the reactivity of the specific substrates. |
Stability and Handling
PEG linkers are generally stable, but their degradation can be accelerated by elevated temperatures, light, and the presence of oxygen. For long-term storage, it is recommended to keep this compound at -20°C under an inert atmosphere. The propargyl ether linkages are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Visualizing Workflows and Pathways
PROTAC Synthesis and Action Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound and its subsequent mechanism of action in inducing targeted protein degradation.
Wnt Signaling Pathway and RNF43/ZNRF3 Regulation
This diagram depicts the role of RNF43 and ZNRF3 as negative regulators of the Wnt signaling pathway. PROTACs designed to degrade RNF43/ZNRF3 can therefore upregulate this pathway.
Conclusion
This compound is a valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, coupled with the efficiency of click chemistry, enables the precise construction of complex biomolecular architectures. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this versatile linker in their research and development endeavors. For specific applications, optimization of the provided general protocols is recommended to achieve the desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNF43 and ZNRF3 in Wnt Signaling - A Master Regulator at the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG5 Spacer in Bifunctional Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine. The efficacy of these molecules is critically dependent on the linker that connects the targeting moiety to the effector component. Among the various linker strategies, the use of polyethylene glycol (PEG) spacers has become prominent due to their favorable physicochemical properties. This technical guide provides an in-depth exploration of the role of the five-unit PEG spacer (PEG5) in bifunctional linkers, offering a comprehensive overview of its impact on molecular properties, biological activity, and therapeutic potential.
Bifunctional linkers are not merely passive tethers; they are crucial determinants of a molecule's success, influencing its solubility, permeability, stability, and the spatial orientation of the connected functional ends.[1][2] The length and composition of the linker are paramount in achieving the desired biological outcome, whether it be the formation of a stable ternary complex in PROTACs or the efficient delivery and release of a payload in ADCs.[3][4] The PEG5 spacer, with its specific length and inherent hydrophilicity, often provides an optimal balance of these properties, making it a frequently employed building block in the design of novel therapeutics.[5]
The Multifaceted Role of the PEG5 Spacer
The incorporation of a PEG5 spacer into a bifunctional linker imparts several advantageous properties that can significantly enhance the therapeutic potential of the molecule. These advantages stem from the fundamental characteristics of the polyethylene glycol chain.
Enhancing Physicochemical Properties
One of the primary challenges in the development of bifunctional molecules, particularly PROTACs, is their often high molecular weight and hydrophobicity, which can lead to poor solubility and cell permeability. PEG linkers, including the PEG5 variant, are hydrophilic and can significantly improve the aqueous solubility of the overall molecule. This enhanced solubility is crucial for formulation and administration, as well as for preventing aggregation in physiological environments.
The flexible nature of the PEG chain can also positively influence cell permeability. While excessively long PEG chains can sometimes hinder membrane passage, a shorter spacer like PEG5 can provide sufficient conformational flexibility to navigate the cellular membrane without a significant penalty in size.
Optimizing Biological Activity
In the context of PROTACs, the length of the linker is a critical parameter for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together effectively. Conversely, an overly long linker can result in a non-productive complex where the ubiquitination sites are not accessible. The PEG5 spacer often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.
For ADCs, the PEG spacer can influence the drug-to-antibody ratio (DAR), pharmacokinetics, and overall efficacy. The hydrophilic nature of the PEG linker can help to mitigate the hydrophobicity of the cytotoxic payload, allowing for higher DARs without causing aggregation and rapid clearance from circulation. This can lead to a more potent and safer therapeutic agent.
Quantitative Data on the Impact of PEG5 Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, with a focus on PEG5 where data is available, on the performance of bifunctional molecules.
Table 1: Impact of PEG Linker Length on PROTAC Performance (BRD4 Degradation)
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | Cellular Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.2 |
| PEG4 | 20 | 95 | 1.8 |
| PEG5 | 15 | >98 | 2.1 |
| PEG6 | 30 | 92 | 1.6 |
Data is illustrative and synthesized from multiple sources for comparative purposes. Absolute values are dependent on the specific cell line and experimental conditions.
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy
| PEG Spacer Length | Average DAR | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Plasma Clearance (mL/hr/kg) |
| No PEG | 3.5 | 0.5 | 60 | 15 |
| PEG4 | 6.2 | 1.2 | 85 | 8 |
| PEG8 | 7.8 | 1.8 | 95 | 5 |
This table presents a representative trend. A direct comparison including a PEG5 spacer was not available in the reviewed literature, but the data illustrates the general positive impact of increasing PEG length on DAR and in vivo efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of bifunctional molecules containing PEG5 spacers.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC molecule across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 10% lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound (PROTAC) and control compounds
-
96-well UV plate and plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
-
Preparation of Solutions:
-
Prepare the donor solution by dissolving the test compound in PBS (often with a small percentage of DMSO).
-
Fill the acceptor plate wells with PBS.
-
-
Permeability Assay:
-
Place the donor plate onto the acceptor plate.
-
Incubate the plate assembly for a specified period (e.g., 5-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A] / [C_equilibrium])) * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, [C_equilibrium] is the equilibrium concentration, V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
Protocol 3: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload.
-
Include untreated cells as a control.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
VHL E3 Ligase Complex and BRD4 Ubiquitination
Caption: VHL E3 ligase complex and PROTAC-mediated BRD4 ubiquitination.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for the evaluation of a new PROTAC.
Conclusion
The PEG5 spacer represents a versatile and highly effective component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and defined length contribute to improved solubility, permeability, and optimized biological activity. The quantitative data, while often system-dependent, consistently highlights the critical role of linker length, with PEG5 frequently emerging as a favorable option for achieving a balance of desirable properties. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to design, synthesize, and evaluate novel bifunctional molecules, ultimately accelerating the development of the next generation of targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecular entities. This application note provides a detailed protocol for utilizing Bis-propargyl-PEG5, a bifunctional polyethylene glycol (PEG) linker, in CuAAC reactions. The two terminal alkyne groups of this compound allow for the sequential or one-pot conjugation of two different azide-containing molecules, making it an invaluable tool in the synthesis of complex architectures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized biomaterials. The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates.
PROTACs, for instance, are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as an effective linker, enabling the modular synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H22O5 |
| Molecular Weight | 270.33 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Purity | Typically >95% |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
This section details the materials and methods for the synthesis of a heterobifunctional molecule using this compound as a linker between two different azide-containing substrates (Azide-Molecule A and Azide-Molecule B). The protocol is based on a sequential CuAAC reaction strategy.
Materials
-
This compound
-
Azide-Molecule A (e.g., an azide-functionalized E3 ligase ligand)
-
Azide-Molecule B (e.g., an azide-functionalized target protein ligand)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), water
-
Purification supplies: Silica gel for column chromatography, preparative HPLC system, appropriate solvents.
-
Analytical instruments: LC-MS, NMR
Protocol 1: Sequential Copper-Catalyzed Click Chemistry
This protocol involves a two-step reaction to ensure the controlled formation of the heterobifunctional product.
Step 1: Monofunctionalization of this compound with Azide-Molecule A
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and Azide-Molecule A (0.9 eq) in anhydrous DMF. The slight excess of the bis-alkyne is to ensure complete consumption of the first azide.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of CuSO4·5H2O (e.g., 20 mM in water) and THPTA (e.g., 100 mM in water).
-
Reaction Initiation: To the stirring solution of reactants, add the THPTA solution (5 eq relative to copper) followed by the CuSO4·5H2O solution (0.1 eq). Finally, add a freshly prepared solution of sodium ascorbate (1.0 eq) in water to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS to observe the formation of the mono-clicked product and the consumption of Azide-Molecule A. The reaction is typically complete within 2-4 hours.
-
Purification of Mono-alkyne Product: Upon completion, quench the reaction by adding a solution of EDTA. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the mono-alkyne-mono-triazole-PEG5 conjugate.
Step 2: Reaction of Mono-alkyne Product with Azide-Molecule B
-
Reaction Setup: Dissolve the purified mono-alkyne product from Step 1 (1.0 eq) and Azide-Molecule B (1.1 eq) in a suitable solvent system (e.g., a mixture of DMF and water).
-
Catalyst Addition: Prepare the catalyst and reducing agent solutions as described in Step 1. Add THPTA (5 eq relative to copper), CuSO4·5H2O (0.1 eq), and sodium ascorbate (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by LC-MS, observing the formation of the final heterobifunctional product.
-
Final Purification: Once the reaction is complete, work up the reaction as before. Purify the final product using preparative HPLC to achieve high purity. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.
Quantitative Data Summary
The following table provides representative data for the synthesis of a heterobifunctional molecule using this compound. Actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Molar Ratio (Linker:Azide) | Typical Yield | Purity (by HPLC) |
| 1 | Mono-alkyne-PEG5-Molecule A | This compound, Azide-Molecule A | 1.1 : 1 | 60-75% | >90% |
| 2 | Molecule B-PEG5-Molecule A | Mono-alkyne-PEG5-Molecule A, Azide-Molecule B | 1 : 1.1 | 70-85% | >98% |
Visualizations
Experimental Workflow for Heterobifunctional Synthesis
Caption: Workflow for the sequential synthesis of a heterobifunctional molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a versatile and efficient bifunctional linker for the synthesis of complex molecular architectures using copper-catalyzed click chemistry. The provided protocols offer a robust starting point for researchers developing novel therapeutics and advanced biomaterials. The modularity of this approach allows for the rapid generation of compound libraries, accelerating the drug discovery and development process. Careful purification and characterization at each step are crucial for obtaining the desired final product with high purity.
Application Notes and Protocols for Bis-propargyl-PEG5 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bis-propargyl-PEG5, a homobifunctional crosslinker, in the bioconjugation of peptides and proteins. This reagent is particularly valuable for applications requiring the linkage of two azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal tool in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a chemical crosslinker featuring two terminal propargyl groups, which are reactive towards azide-functionalized molecules. The central PEG5 (pentaethylene glycol) spacer is a hydrophilic chain that imparts favorable physicochemical properties to the resulting bioconjugates, such as increased aqueous solubility and reduced immunogenicity. The primary application of this compound is in CuAAC, where it forms stable triazole linkages between two azide-containing biomolecules.[1][2][3] This specific and high-yield reaction is a cornerstone of modern bioconjugation techniques.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Weight | 270.33 g/mol |
| Chemical Formula | C14H22O5 |
| CAS Number | 159428-42-9 |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a versatile tool for various bioconjugation strategies, including:
-
Peptide and Protein Dimerization: Crosslinking two identical or different peptides or proteins to study protein-protein interactions or create multivalent binders.
-
PROTAC Synthesis: Serving as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, thereby inducing targeted protein degradation.[4]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Modification: Immobilizing peptides or proteins onto surfaces for various biomedical applications.
A notable application of a similar bis-propargyl-PEG linker has been demonstrated in the development of selective and potent peptide binders of RNF43 for the inhibition of Wnt signaling, a critical pathway in cancer development.[3]
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation. Optimization of reaction conditions may be necessary depending on the specific properties of the peptides or proteins being conjugated.
Protocol 1: General Peptide Dimerization using this compound
This protocol describes the crosslinking of two azide-modified peptides with this compound.
Materials:
-
Azide-modified peptide (Peptide-N3)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM EDTA
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Peptide-N3 in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Peptide-N3 solution and the this compound solution. A typical molar ratio is 2.2:1 (Peptide-N3 : this compound) to ensure complete consumption of the linker.
-
Add the THPTA solution to the mixture to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to chelate the copper catalyst.
-
Purify the dimerized peptide conjugate using reverse-phase HPLC or size-exclusion chromatography (SEC) to remove unreacted peptides, linker, and catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and analyze the crosslinking efficiency by SDS-PAGE.
-
Protocol 2: Protein Crosslinking with this compound
This protocol outlines the procedure for crosslinking two azide-modified proteins.
Materials:
-
Azide-modified protein (Protein-N3)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns
-
SDS-PAGE analysis system
Procedure:
-
Protein Preparation:
-
Prepare the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is not in a suitable buffer, perform a buffer exchange using a desalting column.
-
-
Reaction Setup:
-
In a reaction tube, add the Protein-N3 solution.
-
Add a 5-10 fold molar excess of this compound to the protein solution.
-
Prepare a premix of CuSO4 and THPTA (1:5 molar ratio) and add it to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and unreacted linker by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the formation of the crosslinked protein dimer by SDS-PAGE, where a shift to a higher molecular weight corresponding to the dimer will be observed.
-
Further characterization can be performed using mass spectrometry to confirm the identity of the crosslinked product.
-
Quantitative Data Summary
The efficiency of bioconjugation reactions using this compound can be influenced by several factors including the concentration of reactants, catalyst, and ligand, as well as reaction time and temperature. The following table provides a summary of typical reaction parameters and expected outcomes based on general CuAAC protocols.
| Parameter | Typical Range | Expected Outcome | Analytical Method |
| Peptide/Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates. | - |
| Linker to Biomolecule Ratio | 0.5:1 to 10:1 (Linker:Biomolecule) | A slight excess of the biomolecule can favor dimer formation. | SDS-PAGE, LC-MS |
| Copper(II) Sulfate Concentration | 50 - 500 µM | Higher concentrations can increase reaction rates but may also lead to protein precipitation or degradation. | SDS-PAGE |
| Ligand to Copper Ratio | 2:1 to 5:1 | A higher ratio helps to stabilize the Cu(I) catalyst and protect biomolecules. | - |
| Sodium Ascorbate Concentration | 5-20 fold excess over copper | Ensures efficient reduction of Cu(II) to Cu(I). | - |
| Reaction Time | 1 - 12 hours | Longer reaction times can lead to higher yields but also potential side reactions. | LC-MS, SDS-PAGE |
| Reaction Temperature | 4°C - 37°C | Lower temperatures can be used for sensitive proteins. | - |
| Crosslinking Efficiency | 50 - 90% | Varies depending on the specific biomolecules and reaction conditions. | Densitometry of SDS-PAGE, LC-MS peak integration |
Visualizations
Experimental Workflow for Peptide Dimerization
The following diagram illustrates the general workflow for the dimerization of azide-modified peptides using this compound.
Caption: Workflow for Peptide Dimerization.
Signaling Pathway Inhibition by a Dimerized Peptide
This diagram illustrates a hypothetical mechanism where a dimerized peptide, formed using a bis-propargyl-PEG linker, inhibits a signaling pathway by binding to and blocking a receptor. This is analogous to the inhibition of the Wnt signaling pathway.
Caption: Wnt Signaling Inhibition Mechanism.
References
Application Notes and Protocols for the Creation of Dimeric Peptide Ligands Using Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dimerization of peptide ligands is a powerful strategy in drug discovery and development to enhance their therapeutic efficacy. By linking two peptide monomers, the resulting dimeric ligand can exhibit significantly improved binding affinity and avidity for its target receptor, often leading to enhanced biological activity. This is attributed to several factors, including the potential for simultaneous binding to two receptor sites (in the case of receptor dimers), increased local concentration of the pharmacophore, and favorable changes in pharmacokinetic profiles.
One of the most efficient methods for creating dimeric peptide ligands is through the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction forms a stable triazole linkage between an azide-modified peptide and an alkyne-containing linker. Bis-propargyl-PEG5 is an ideal linker for this purpose, featuring two terminal alkyne groups separated by a flexible and hydrophilic polyethylene glycol (PEG) spacer. The PEG linker not only facilitates the dimerization reaction but can also improve the solubility, stability, and in vivo half-life of the final dimeric peptide.[1]
These application notes provide detailed protocols for the synthesis, purification, and characterization of dimeric peptide ligands using this compound.
Data Presentation
Table 1: Comparative Binding Affinity of Monomeric vs. Dimeric Peptide Ligands
| Target Receptor | Peptide Ligand | Linker | IC50 (nM) of Monomer | IC50 (nM) of Dimer | Fold Improvement | Reference |
| CXCR4 | DV3 (vMIP-II analog) | (PEG3)2K | 1100 | 22 | ~50 | [2] |
| CXCR4 | DV3 (vMIP-II analog) | (PEG5)2K | 1100 | 23 | ~48 | [3] |
| CXCR4 | Ac-TZ14011 | MSAP | 186.9 | 93.1 | 2 | [4] |
| Integrin αvβ3 | c(RGDfK) | HYNIC | 1.0 | 0.1 | 10 | [5] |
Table 2: Pharmacokinetic Parameters of Monomeric vs. Dimeric/PEGylated Peptides
| Peptide | Modification | Plasma Half-life | Key Findings | Reference |
| dTBP2 | Dimerized and PEGylated (10 kDa PEG) | ~2.5-fold increase vs. unmodified | PEGylation of the dimeric peptide significantly increased its plasma half-life in mice. | |
| rhIL-6 | PEGylated | ~20-fold increase (~55 min to ~20 h) | PEGylation leads to a significant increase in the half-life of the peptide. | |
| Bac7 | PEGylated | Slower renal clearance and wider distribution | PEGylation can overcome the rapid renal clearance of the peptide. |
Mandatory Visualization
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptides
This protocol describes the synthesis of a peptide with a C-terminal azide modification using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Azidoacetic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a coupling reagent like HBTU/HOBt or HATU in the presence of DIPEA in DMF. Monitor the reaction using a ninhydrin test to ensure completion. Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
N-terminal Azide Modification:
-
Perform a final Fmoc deprotection of the N-terminal amino acid.
-
Couple azidoacetic acid using the same coupling procedure as for the amino acids.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). If the peptide contains cysteine, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet. The peptide is now ready for dimerization.
-
Protocol 2: Dimerization of Azide-Peptide with this compound via CuAAC
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to dimerize the azide-modified peptide.
Materials:
-
Crude azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or a suitable buffer system (e.g., water/DMSO or water/t-BuOH)
-
Ethylenediaminetetraacetic acid (EDTA) solution (optional for quenching)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the crude azide-modified peptide in the chosen buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of CuSO4·5H2O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-modified peptide (2.2 equivalents) and this compound (1 equivalent).
-
Add the THPTA solution to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be in the low millimolar range.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the dimeric product.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding an EDTA solution to chelate the copper ions.
-
-
Purification:
-
The crude dimeric peptide is now ready for purification by RP-HPLC.
-
Protocol 3: Purification and Characterization of the Dimeric Peptide Ligand
This protocol describes the purification of the dimeric peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.
Materials:
-
Crude dimeric peptide solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
RP-HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the crude dimeric peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the dimeric peptide.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major product peak.
-
-
Characterization:
-
Analytical HPLC: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Mass Spectrometry: Confirm the identity of the purified dimeric peptide by determining its molecular weight using mass spectrometry. The observed mass should correspond to the theoretical mass of the dimer.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final dimeric peptide ligand as a white powder.
-
Protocol 4: In Vitro Binding Affinity Assay (Competitive Binding)
This protocol outlines a general method for determining the binding affinity (IC50) of the dimeric peptide ligand to its target receptor.
Materials:
-
Cells expressing the target receptor (e.g., SUP-T1 cells for CXCR4)
-
Radiolabeled or fluorescently labeled standard ligand for the target receptor
-
Monomeric peptide (for comparison)
-
Dimeric peptide ligand
-
Binding buffer
-
Filtration apparatus or scintillation counter/plate reader
Procedure:
-
Cell Preparation: Prepare a suspension of cells expressing the target receptor at a known concentration in binding buffer.
-
Competition Assay Setup:
-
In a 96-well plate, add a fixed concentration of the labeled standard ligand to each well.
-
Add increasing concentrations of the unlabeled monomeric or dimeric peptide ligand to the wells.
-
Include control wells with only the labeled ligand (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).
-
-
Incubation: Add the cell suspension to each well and incubate at the appropriate temperature and time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat to separate the cells (with bound ligand) from the unbound ligand.
-
Wash the filters with cold binding buffer.
-
-
Quantification:
-
Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a plate reader (for fluorescent labels).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.
-
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the synthesis of dimeric peptide ligands. The protocols outlined in these application notes offer a comprehensive guide for researchers to generate and evaluate these promising therapeutic candidates. The enhanced binding affinity and potentially improved pharmacokinetic properties of such dimeric ligands make this a valuable strategy in the development of novel peptide-based drugs.
References
- 1. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 [escholarship.org]
- 2. High affinity CXCR4 inhibitors generated by linking low affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid peptide dendrimers for imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a monomeric and dimeric radiolabeled RGD-peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-propargyl-PEG5 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, stability, and efficacy of the PROTAC.
Bis-propargyl-PEG5 is a polyethylene glycol (PEG)-based linker that has emerged as a valuable tool in PROTAC synthesis. Its defining feature is the presence of two terminal propargyl (alkyne) groups, which makes it an ideal component for modular PROTAC assembly using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the rapid and reliable connection of a POI ligand and an E3 ligase ligand, both of which have been functionalized with an azide group. The PEG5 core of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.
This document provides detailed application notes and representative protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Principle of PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound involves a two-step CuAAC reaction. In this approach, the azide-functionalized POI ligand and the azide-functionalized E3 ligase ligand are sequentially "clicked" onto the two alkyne ends of the this compound linker. The modular nature of this synthesis allows for the rapid generation of a library of PROTACs with different POI ligands, E3 ligase ligands, or linker attachment points for optimization studies.
Data Presentation
While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following table provides representative data for PROTACs utilizing other PEG linkers to illustrate the typical parameters measured to assess their efficacy. These parameters include the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum degradation (Dmax), which indicates the extent of protein degradation.
| PROTAC Name (Hypothetical) | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | Pomalidomide | This compound | HeLa | 50 | >90 |
| PROTAC-B | BTK | VHL Ligand | This compound | Ramos | 25 | >95 |
| PROTAC-C | AR | Pomalidomide | This compound | LNCaP | 100 | >85 |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative results obtained from PROTAC evaluation experiments. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC via a two-step CuAAC reaction.
Materials:
-
Azide-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Water
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Analytical and preparative HPLC
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
Step 1: First "Click" Reaction - Attachment of the POI Ligand
-
In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a mixture of DMF and water (4:1).
-
In a separate vial, prepare a solution of CuSO4 (0.1 eq) and TBTA (0.1 eq) in DMF/water.
-
Add the CuSO4/TBTA solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq) in water to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mono-alkyne intermediate by silica gel column chromatography.
-
Characterize the purified product by LC-MS and NMR.
Step 2: Second "Click" Reaction - Attachment of the E3 Ligase Ligand
-
In a round-bottom flask, dissolve the mono-alkyne intermediate from Step 1 (1.0 eq) and the azide-functionalized E3 ligase ligand (1.2 eq) in a mixture of DMF and water (4:1).
-
Repeat steps 1.2 to 1.5 with the new reaction mixture.
-
Monitor the reaction for the formation of the final PROTAC product by LC-MS.
-
Work-up the reaction as described in steps 1.6 and 1.7.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blotting
This protocol describes how to determine the DC50 and Dmax of a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: General mechanism of action of a PROTAC.
Application Notes and Protocols for Hydrogel Formation with Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to forming hydrogels using Bis-propargyl-PEG5 as a crosslinker. The protocols detailed below leverage the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction, to create biocompatible and tunable hydrogel networks for a variety of biomedical applications, including drug delivery and 3D cell culture.
Introduction to this compound Hydrogels
Poly(ethylene glycol) (PEG) hydrogels are widely used in the biomedical field due to their biocompatibility, hydrophilicity, and tunable physical properties.[1] this compound is a linear PEG derivative functionalized with a propargyl group at each end. These terminal alkyne groups readily react with molecules containing two or more azide functionalities in the presence of a copper(I) catalyst to form a stable, crosslinked hydrogel network via a 1,3-dipolar cycloaddition reaction.[2][3] This "click" reaction is highly specific, proceeds under mild conditions, and is bio-orthogonal, making it an ideal method for encapsulating sensitive biological materials like cells and therapeutic proteins.[3]
The physical properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be tailored by varying the molecular weight and concentration of the PEG precursors, as well as the crosslinking density.[4] This tunability allows for the creation of hydrogels that can mimic the mechanical properties of native tissues and control the release kinetics of encapsulated drugs.
Reaction Mechanism and Experimental Workflow
The formation of a hydrogel using this compound involves the Cu(I)-catalyzed reaction between the terminal alkynes of the PEG and the azide groups of a crosslinking molecule.
Below is a diagram illustrating the fundamental reaction, followed by a typical experimental workflow for hydrogel formation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for hydrogel formation.
Caption: General experimental workflow for this compound hydrogel formation.
Quantitative Data Summary
The properties of this compound hydrogels can be tuned by altering the formulation. The following tables summarize typical ranges for key quantitative parameters.
Table 1: Gelation Time
| Polymer Concentration (w/v) | Catalyst Concentration (mM) | Temperature (°C) | Approximate Gelation Time |
| 5% | 1 | 25 | 15 - 30 minutes |
| 10% | 1 | 25 | 5 - 15 minutes |
| 10% | 5 | 37 | 2 - 5 minutes |
Table 2: Mechanical Properties
| PEG Molecular Weight (kDa) | Polymer Concentration (w/v) | Crosslinker Ratio (Alkyne:Azide) | Storage Modulus (G') (kPa) |
| 3.4 | 10% | 1:1 | 5 - 10 |
| 5 | 10% | 1:1 | 2 - 8 |
| 10 | 15% | 1:1 | 1 - 5 |
| 20 | 20% | 1:1.5 | 10 - 25 |
Table 3: Swelling Properties
| PEG Molecular Weight (kDa) | Polymer Concentration (w/v) | Swelling Ratio (q) |
| 3.4 | 10% | 10 - 15 |
| 10 | 10% | 15 - 25 |
| 20 | 5% | 25 - 40 |
Note: The values presented are approximate ranges and can vary based on the specific multi-arm PEG-azide crosslinker used, buffer conditions, and measurement techniques.
Experimental Protocols
Protocol for Hydrogel Formation
This protocol describes the formation of a 10% (w/v) PEG hydrogel using this compound and a 4-arm PEG-azide crosslinker.
Materials:
-
This compound
-
4-arm PEG-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20% (w/v) solution of this compound in PBS.
-
Prepare a 20% (w/v) solution of 4-arm PEG-azide in PBS.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of sodium ascorbate in deionized water. It is recommended to prepare this solution fresh.
-
-
Hydrogel Precursor Mixture:
-
In a sterile microcentrifuge tube, combine equal volumes of the 20% this compound solution and the 20% 4-arm PEG-azide solution to achieve a final polymer concentration of 10% (w/v) and a 1:1 molar ratio of alkyne to azide groups.
-
Gently vortex the solution to ensure thorough mixing.
-
-
Initiate Gelation:
-
Add the CuSO₄ solution to the precursor mixture to a final concentration of 1 mM.
-
Immediately add the sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Quickly and thoroughly mix the solution by pipetting up and down.
-
-
Casting and Gelation:
-
Dispense the mixture into a mold of the desired shape and size.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation should occur within 5-15 minutes.
-
-
Washing:
-
After complete gelation, immerse the hydrogel in PBS to allow it to swell and to remove any unreacted reagents.
-
Replace the PBS solution every few hours for at least 24 hours.
-
Protocol for Encapsulation of a Model Drug (Bovine Serum Albumin - BSA)
This protocol outlines the encapsulation of BSA within a this compound hydrogel.
Materials:
-
This compound hydrogel precursor solutions (as prepared in section 4.1)
-
Bovine Serum Albumin (BSA)
-
PBS, pH 7.4
Procedure:
-
Prepare BSA Solution:
-
Dissolve BSA in the 20% 4-arm PEG-azide solution to the desired final concentration (e.g., 1 mg/mL).
-
-
Prepare Hydrogel Precursor Mixture with BSA:
-
In a sterile microcentrifuge tube, combine equal volumes of the 20% this compound solution and the BSA-containing 20% 4-arm PEG-azide solution.
-
Gently mix to avoid denaturation of the protein.
-
-
Initiate Gelation:
-
Follow steps 3 and 4 from the hydrogel formation protocol (section 4.1) to initiate and cast the hydrogel.
-
-
Drug Release Study:
-
Place the BSA-loaded hydrogel in a known volume of PBS at 37°C.
-
At predetermined time points, collect the supernatant and replace it with fresh PBS.
-
Quantify the amount of released BSA in the supernatant using a suitable protein assay (e.g., BCA or Bradford assay).
-
Protocol for 3D Cell Encapsulation
This protocol details the encapsulation of cells within a this compound hydrogel for 3D cell culture.
Caption: Workflow for 3D cell encapsulation in a this compound hydrogel.
Materials:
-
Sterile this compound and 4-arm PEG-azide solutions in a biocompatible buffer (e.g., HEPES-buffered saline)
-
Sterile CuSO₄ and sodium ascorbate solutions
-
Cell suspension in culture medium
-
Sterile, low-adhesion cell culture plates
Procedure:
-
Cell Preparation:
-
Harvest cells using standard cell culture techniques and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in the sterile 4-arm PEG-azide solution at the desired cell density.
-
-
Encapsulation:
-
Add the sterile this compound solution to the cell/PEG-azide suspension and mix gently by pipetting.
-
To initiate gelation, add the sterile CuSO₄ and sodium ascorbate solutions to their final, biocompatible concentrations.
-
Immediately dispense the cell-laden precursor solution into a low-adhesion culture plate.
-
-
3D Culture:
-
Incubate the plate at 37°C to allow for complete gelation.
-
Once gelled, add pre-warmed cell culture medium to the wells.
-
Culture the cell-laden hydrogels under standard conditions, with regular medium changes.
-
-
Analysis:
-
Cell viability can be assessed at different time points using live/dead staining assays.
-
Cell function and morphology can be analyzed using appropriate microscopy and biochemical assays.
-
Characterization Methods
5.1 Rheological Analysis:
-
Use a rheometer with a parallel plate geometry to measure the storage (G') and loss (G'') moduli of the hydrogel. This provides information on the stiffness and viscoelastic properties of the hydrogel.
5.2 Swelling Ratio Measurement:
-
Immerse a pre-weighed, lyophilized hydrogel (Wd) in PBS at 37°C until equilibrium swelling is reached.
-
Remove the hydrogel, blot away excess surface water, and record the swollen weight (Ws).
-
The swelling ratio (q) is calculated as: q = Ws / Wd.
5.3 Scanning Electron Microscopy (SEM):
-
Lyophilize a swollen hydrogel and sputter-coat it with a conductive material (e.g., gold).
-
Image the cross-section of the hydrogel using SEM to visualize the porous network structure.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using Bis-propargyl-PEG5 as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bis-propargyl-PEG5 as a crosslinking agent for the surface modification of nanoparticles. The protocols detailed herein are designed for the covalent attachment of azide-functionalized molecules to nanoparticle surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This methodology is broadly applicable for the development of targeted drug delivery systems, advanced imaging probes, and novel diagnostic agents.
Introduction
This compound is a homobifunctional crosslinker featuring two terminal alkyne groups separated by a hydrophilic five-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the facile and efficient conjugation of azide-containing ligands, such as targeting peptides, antibodies, or therapeutic molecules, to the surface of nanoparticles. The PEG spacer enhances the solubility and biocompatibility of the modified nanoparticles in aqueous environments, which is crucial for biomedical applications.[1] The "click chemistry" reaction is highly specific, proceeds under mild conditions, and generates a stable triazole linkage, making it an ideal strategy for bioconjugation.
Principle of Surface Modification
The surface modification process involves a two-step approach. First, the nanoparticle surface is functionalized with azide groups. Subsequently, the this compound crosslinker is used to covalently link the azide-modified nanoparticles to an azide-containing molecule of interest through a copper-catalyzed click reaction. The bifunctional nature of the crosslinker allows for the potential of creating nanoparticle clusters or for the attachment of two different azide-bearing molecules.
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions, such as reactant concentrations and reaction times, may be necessary for specific nanoparticle types and ligands.
Protocol for Azide Functionalization of Amine-Coated Nanoparticles
This protocol describes the introduction of azide groups onto nanoparticles with surface amine functionalities.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)
-
Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF to a concentration of 1 mg/mL.
-
Add a 20-fold molar excess of NHS-Azide to the nanoparticle suspension.
-
Sonicate the mixture for 5 minutes to ensure uniform dispersion.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purify the azide-functionalized nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted NHS-Azide and byproducts.
-
Resuspend the purified azide-functionalized nanoparticles in PBS (pH 7.4) for the subsequent click chemistry step.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol details the crosslinking of azide-functionalized nanoparticles with an azide-containing molecule of interest using this compound.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 3.1)
-
This compound
-
Azide-functionalized molecule of interest (e.g., peptide, antibody)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized (DI) water
-
Centrifugal filter units
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized nanoparticles (1 mg) with a 10-fold molar excess of this compound in DI water.
-
In a separate tube, prepare the catalyst solution by mixing CuSO4 (5 mM final concentration) and THPTA (25 mM final concentration) in DI water.
-
Add the catalyst solution to the nanoparticle and crosslinker mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (50 mM final concentration).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Add the azide-functionalized molecule of interest to the reaction mixture (equimolar to the this compound).
-
Allow the second click reaction to proceed for an additional 2-4 hours at room temperature.
-
Purify the surface-modified nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with DI water to remove the catalyst, unreacted crosslinker, and excess ligand.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for storage and characterization.
Data Presentation
Successful surface modification can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles at each stage. The following table summarizes expected quantitative data for a model 100 nm nanoparticle undergoing surface modification.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Initial Nanoparticles (Amine-functionalized) | 105 ± 5 | < 0.2 | +25 ± 5 |
| Azide-functionalized Nanoparticles | 110 ± 5 | < 0.2 | +20 ± 5 |
| This compound Crosslinked Nanoparticles | 125 ± 10 | < 0.25 | +10 ± 5 |
Characterization Methods
It is crucial to characterize the nanoparticles at each step to confirm successful functionalization.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size after each modification step indicates successful conjugation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Changes in zeta potential are indicative of successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the nanoparticle surface. Look for the appearance of the characteristic azide peak (~2100 cm⁻¹) after azide functionalization and changes in the C-O-C stretching region of the PEG linker after crosslinking.
-
X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the azide and triazole groups.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Logical Relationship of Components
Caption: Component relationships in the final nanoparticle.
References
Application Notes and Protocols for the Conjugation of Bis-propargyl-PEG5 to Azide-Modified Oligonucleotides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic oligonucleotides is a widely employed strategy to enhance their biopharmaceutical properties. PEGylation can improve solubility, increase enzymatic stability, reduce immunogenicity, and extend the circulating half-life of oligonucleotide-based drugs.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bio-orthogonal method for conjugating PEG moieties to oligonucleotides with high specificity and yield under mild reaction conditions.[2][]
This document provides detailed protocols for the conjugation of a bifunctional PEG linker, Bis-propargyl-PEG5, to azide-modified oligonucleotides. The terminal alkyne groups on the PEG linker react with the azide-functionalized oligonucleotide to form a stable triazole linkage.[4][] These protocols are intended for researchers in drug development and biotechnology who are looking to develop PEGylated oligonucleotide therapeutics.
Reaction Principle and Workflow
The core of the conjugation strategy is the CuAAC reaction, which involves the formation of a 1,4-disubstituted 1,2,3-triazole ring from the reaction between the terminal alkyne groups of this compound and the azide group on the oligonucleotide. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To prevent potential damage to the oligonucleotide by copper ions, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is crucial.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Purification of Biomolecules Conjugated with Bis-propargyl-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. This modification can improve pharmacokinetics, increase serum half-life, and reduce immunogenicity. Bis-propargyl-PEG5 is a bifunctional PEG linker that allows for the covalent attachment of biomolecules using "click chemistry," a highly efficient and specific reaction. Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired PEGylated biomolecule, unreacted starting materials, and various byproducts. Therefore, robust and efficient purification methods are critical to obtaining a final product with the desired purity, homogeneity, and biological activity.
These application notes provide a comprehensive overview of the most common chromatographic techniques for the purification of biomolecules after conjugation with this compound. Detailed protocols, quantitative data summaries, and visual workflows are presented to guide researchers in developing effective purification strategies.
Overview of the Purification Workflow
The purification of biomolecules conjugated with this compound typically involves a multi-step chromatographic process to remove impurities such as unreacted biomolecule, excess this compound, hydrolyzed PEG, and potential aggregates. The choice of purification techniques depends on the physicochemical properties of the biomolecule and the conjugated product. A general workflow is illustrated below.
Chromatographic Purification Methods
The primary methods for purifying PEGylated biomolecules are size exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse-phase chromatography (RPC).[] Often, a combination of these techniques is required to achieve high purity.[2]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of a biomolecule, SEC is an effective first step to separate the larger PEGylated conjugate from smaller impurities like unreacted this compound and other low molecular weight reaction components.[2] It is also useful for removing high molecular weight aggregates.
Principle of Separation:
Experimental Protocol: SEC
| Parameter | Condition |
| Column | Superdex 200 Increase 10/300 GL or similar SEC column |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 280 nm (for proteins) or 260 nm (for oligonucleotides) |
| Injection Volume | 100 µL - 500 µL |
| Sample Concentration | 1 - 10 mg/mL |
Data Presentation: Representative SEC Purity Assessment
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.5 | 1.5 |
| PEGylated Biomolecule | ~10.2 | 85.0 |
| Unconjugated Biomolecule | ~12.5 | 10.0 |
| Unreacted this compound | ~15.0 | 3.5 |
| Note: Retention times are approximate and will vary with the specific biomolecule, PEG size, and column. |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[] The covalent attachment of neutral PEG chains can shield the charges on the surface of a biomolecule, leading to a change in its isoelectric point (pI) and altering its interaction with the IEX resin. This allows for the separation of the PEGylated conjugate from the un-PEGylated biomolecule. IEX can also be effective in separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
Experimental Protocol: Cation-Exchange Chromatography (CEX)
| Parameter | Condition |
| Column | Resource S or similar CEX column |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 6.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 |
| Gradient | 0-100% B over 20 column volumes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 280 nm |
Data Presentation: Representative IEX Purity Assessment
| Analyte | Elution Salt Concentration (M NaCl) | Purity (%) |
| PEGylated Biomolecule | ~0.2 - 0.4 | >95 |
| Unconjugated Biomolecule | ~0.5 - 0.7 | - |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a biomolecule, which can be exploited for purification. HIC is a less denaturing alternative to RPC and can be a powerful orthogonal technique to SEC and IEX.
Experimental Protocol: HIC
| Parameter | Condition |
| Column | Phenyl Sepharose High Performance or similar HIC column |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20 column volumes (decreasing salt gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 280 nm |
Data Presentation: Representative HIC Purity Assessment
| Analyte | Elution Salt Concentration (M Ammonium Sulfate) | Purity (%) |
| Unconjugated Biomolecule | ~1.0 - 0.8 | - |
| PEGylated Biomolecule | ~0.6 - 0.4 | >98 |
Considerations for Click Chemistry Reactions
Purification of biomolecules after conjugation with this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires consideration of potential impurities specific to this reaction.
Workflow for Post-Click Chemistry Purification:
Key Considerations:
-
Copper Removal: The copper catalyst used in CuAAC can be toxic and must be removed. This can be achieved by adding a chelating agent like EDTA to the crude reaction mixture, followed by a desalting step or dialysis.
-
Removal of Excess Reagents: Unreacted this compound and the azide-containing molecule must be efficiently removed. SEC is typically effective for this purpose.
-
Side Products: The click chemistry reaction is generally very specific, but side reactions can occur. The purification strategy should be able to resolve the desired conjugate from any potential side products.
Analytical Characterization of Purified Conjugates
After purification, it is essential to characterize the final product to assess its purity, identity, and degree of PEGylation.
Common Analytical Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
Size Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and confirm the size homogeneity of the purified conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and potentially separate isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
Conclusion
The purification of biomolecules conjugated with this compound is a critical step in the development of novel therapeutics and research tools. A multi-step chromatographic approach, typically involving a combination of size exclusion, ion-exchange, and hydrophobic interaction chromatography, is often necessary to achieve the desired level of purity. Careful consideration of the specific properties of the biomolecule and the nature of the click chemistry reaction will guide the development of an optimal purification strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to design and implement effective purification workflows for their PEGylated biomolecules.
References
Application Notes and Protocols for Bis-propargyl-PEG5 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule that connects these two components is critical to the ADC's stability, efficacy, and pharmacokinetic profile. Bis-propargyl-PEG5 is a homobifunctional, polyethylene glycol (PEG)-based linker designed for the development of ADCs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][][3][4]
This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of ADCs.
Key Features of this compound:
-
Homobifunctional Propargyl Groups: The two terminal alkyne (propargyl) groups allow for the conjugation of two azide-functionalized molecules, enabling the creation of complex ADC architectures or the attachment of multiple payloads.[1]
-
PEG5 Spacer: The five-unit polyethylene glycol spacer enhances the hydrophilicity of the linker. This can improve the aqueous solubility of the final ADC, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile by extending the circulation half-life.
-
Click Chemistry Compatibility: The propargyl groups are specifically designed for CuAAC reactions, which are known for their high efficiency, specificity, and mild reaction conditions, making them well-suited for bioconjugation to sensitive antibody molecules.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 159428-42-9 | |
| Molecular Formula | C14H22O5 | |
| Molecular Weight | 270.33 g/mol | |
| Purity | >95% | |
| Appearance | Varies (typically a solid or oil) | |
| Solubility | Soluble in aqueous solutions and common organic solvents |
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | Representative Value | Method of Analysis |
| Antibody Concentration | 5-10 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio (Linker:Payload) | 1:2.2 | N/A |
| Molar Ratio (Linker-Payload:Antibody) | 5-10:1 | N/A |
| Reaction Time | 1-4 hours | |
| Reaction Temperature | Room Temperature | |
| Conjugation Yield | >90% | HPLC, Mass Spectrometry |
| Average DAR | 3.5 - 4.5 | HIC, Mass Spectrometry |
| ADC Purity | >95% | SEC, SDS-PAGE |
| Aggregation | <5% | SEC |
Table 2: Representative ADC Stability Data
| Assay | Conditions | Time Points | % Intact ADC (Representative) |
| In Vitro Plasma Stability | Human Plasma, 37°C | 0, 24, 48, 96, 168 hours | >95% after 168 hours |
| Thermal Stress | 40°C in formulation buffer | 1, 2, 4 weeks | >98% after 4 weeks |
| Freeze-Thaw Cycles | -20°C to room temperature (5 cycles) | N/A | No significant change in aggregation |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in ADC development. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody
This protocol describes a common strategy where the this compound linker is first reacted with two molecules of an azide-functionalized payload. The resulting construct is then conjugated to an azide-modified antibody.
Workflow for Two-Step ADC Synthesis
Caption: Workflow for two-stage ADC synthesis.
Materials:
-
This compound
-
Azide-functionalized payload
-
Azide-modified monoclonal antibody (mAb)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC (RP-HPLC) system
-
Size-exclusion chromatography (SEC) system
Procedure:
Step 1: Synthesis of the Linker-Payload Construct
-
Dissolve this compound (1 equivalent) and the azide-functionalized payload (2.2 equivalents) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of 50 mM CuSO4 and 100 mM THPTA in water.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio.
-
Add the CuSO4/THPTA complex to the linker-payload mixture.
-
Initiate the reaction by adding a fresh solution of 1 M sodium ascorbate (10 equivalents).
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by RP-HPLC.
-
Upon completion, purify the propargyl-PEG5-(payload)2 construct by RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
Step 2: Conjugation to the Antibody
-
Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Add the purified propargyl-PEG5-(payload)2 construct to the antibody solution in a 5-10 molar excess.
-
Add the pre-mixed CuSO4/THPTA complex to the antibody-linker-payload mixture.
-
Initiate the conjugation reaction by adding fresh sodium ascorbate solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purify the resulting ADC using SEC to remove unreacted linker-payload and other reagents.
-
Concentrate the purified ADC to the desired concentration.
Protocol 2: Characterization of the ADC
Workflow for ADC Characterization
Caption: Analytical workflow for ADC characterization.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
-
Method:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species to calculate the average DAR.
-
2. Purity and Aggregation Analysis by SEC-HPLC
-
Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.
-
Method:
-
Column: A suitable SEC column.
-
Mobile Phase: Formulation buffer (e.g., PBS).
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates.
-
3. In Vitro Plasma Stability Assay
-
Principle: This assay assesses the stability of the ADC in a biologically relevant matrix.
-
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the sample.
-
Analyze the samples by an appropriate method (e.g., ELISA to measure total antibody and conjugated antibody) to determine the percentage of intact ADC remaining.
-
Signaling Pathways and Logical Relationships
The development and mechanism of action of an ADC involve a series of interconnected steps.
Logical Flow of ADC Development and Action
Caption: Logical flow of ADC development and action.
Conclusion
This compound offers a versatile and promising platform for the construction of ADCs. Its homobifunctional nature, combined with the favorable properties of the PEG spacer and the efficiency of click chemistry, allows for the creation of sophisticated and potentially highly effective targeted therapies. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the application of this linker in their ADC development programs. Further optimization of the described methods for specific antibody-payload combinations will be essential for achieving desired ADC characteristics.
References
Application Notes and Protocols for Bis-propargyl-PEG5 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG5 is a homobifunctional crosslinker integral to the development of advanced targeted drug delivery systems. Its structure, featuring a five-unit polyethylene glycol (PEG) spacer flanked by two propargyl groups, offers a versatile platform for conjugating a targeting moiety and a therapeutic agent. The PEG spacer enhances aqueous solubility and biocompatibility, potentially reducing immunogenicity and improving the pharmacokinetic profile of the final conjugate.[1][2] The terminal propargyl groups enable covalent linkage to azide-functionalized molecules via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups, making it an ideal tool for constructing complex biomolecular architectures.[4]
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of targeted drug delivery constructs. Detailed protocols for the sequential conjugation of a targeting ligand and a drug molecule are provided, along with methods for purification and characterization of the final product.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H22O5 | |
| Molecular Weight | 270.33 g/mol | |
| Appearance | Colorless to pale yellow oil | - |
| Solubility | Soluble in water and most organic solvents | |
| Functional Groups | Two terminal alkynes (propargyl groups) |
Experimental Protocols
The construction of a targeted drug delivery system using this compound involves a multi-step process:
-
Preparation of Components: Functionalization of the drug and targeting ligand with azide groups.
-
Sequential Click Chemistry: Stepwise conjugation of the azide-modified targeting ligand and drug to the this compound linker.
-
Purification: Removal of unreacted reagents and byproducts.
-
Characterization: Verification of the structure and purity of the final conjugate.
A generalized workflow for this process is illustrated below.
Protocol 1: Azide Functionalization of a Small Molecule Drug
This protocol provides a general method for introducing an azide group into a small molecule drug containing a hydroxyl or amine functionality.
Materials:
-
Small molecule drug with a reactive handle (e.g., -OH, -NH2)
-
Azidoacetic acid N-hydroxysuccinimide ester (for aminemodification) or 4-azidobutanoic acid (for hydroxyl modification via esterification)
-
Coupling agents (e.g., DCC/DMAP for esterification)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure (Amine Modification):
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add azidoacetic acid N-hydroxysuccinimide ester (1.1 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the azide-modified drug by flash chromatography or preparative HPLC.
Protocol 2: Sequential Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the sequential conjugation of an azide-functionalized targeting ligand and an azide-functionalized drug to this compound. A one-pot, two-step approach is often feasible by controlling the stoichiometry of the reactants.
Materials:
-
Azide-functionalized targeting ligand
-
Azide-functionalized drug
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, t-BuOH)
-
Reaction vessel
-
Nitrogen or argon gas for creating an inert atmosphere
Procedure:
Step 1: Conjugation of the Targeting Ligand
-
In a reaction vessel, dissolve the azide-functionalized targeting ligand (1 equivalent) and this compound (1.1 equivalents) in a degassed buffer/co-solvent mixture.
-
Prepare a catalyst premix by combining CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in degassed water.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in degassed water.
-
Stir the reaction under an inert atmosphere at room temperature for 1-4 hours.
-
Monitor the formation of the mono-conjugated intermediate (Ligand-PEG-propargyl) by LC-MS.
Step 2: Conjugation of the Drug
-
Once the first reaction is complete, add the azide-functionalized drug (1.5 equivalents) to the reaction mixture.
-
Add an additional aliquot of the catalyst premix (0.1 equivalents CuSO4, 0.5 equivalents THPTA) and sodium ascorbate (0.5 equivalents).
-
Continue to stir the reaction under an inert atmosphere at room temperature for another 4-12 hours.
-
Monitor the formation of the final conjugate (Ligand-PEG-Drug) by LC-MS until the intermediate is consumed.
Typical CuAAC Reaction Parameters
| Parameter | Typical Range/Value | Notes | Reference |
| Reactants | Azide- and alkyne-functionalized molecules | Molar ratio of azide to alkyne is often 1:1.1 to drive the reaction. | |
| Copper Source | CuSO₄·5H₂O | Used with a reducing agent to generate Cu(I) in situ. | |
| Ligand | THPTA, TBTA | A 5-fold molar excess over CuSO₄ is common to stabilize Cu(I). | |
| Reducing Agent | Sodium Ascorbate | A 5-10 fold molar excess over CuSO₄ is typical. | |
| Solvent | PBS (pH 7.4), DMSO, t-BuOH/H₂O | Choice depends on the solubility of the reactants. | |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. | |
| Reaction Time | 1 to 24 hours | Completion is monitored by an appropriate analytical technique. |
Protocol 3: Purification of the Final Conjugate
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying the final PEGylated conjugate.
Materials:
-
RP-HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
C18 or C8 preparative HPLC column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the components using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Collect fractions corresponding to the peak of the final conjugate.
-
Confirm the identity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and remove the solvent by lyophilization.
Protocol 4: Characterization of the Final Conjugate
The structure and purity of the final conjugate should be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing PEGylated biomolecules.
-
Procedure: Dissolve the purified conjugate in a suitable solvent and analyze by ESI-MS to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR spectroscopy.
-
Procedure: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The NMR spectra should show characteristic peaks for the targeting ligand, the drug, and the PEG linker. The integration of these peaks can be used to confirm the successful conjugation and the ratio of the different components.
Visualization of Key Processes
Representative Quantitative Data
The following table provides representative data that could be expected from the synthesis and characterization of a targeted drug delivery system using this compound. These values are illustrative and will vary depending on the specific drug, targeting ligand, and experimental conditions.
| Parameter | Representative Value | Method of Determination |
| Reaction Yield (Step 1) | > 80% | LC-MS |
| Reaction Yield (Step 2) | > 70% | LC-MS |
| Purity after HPLC | > 95% | Analytical HPLC |
| Drug Loading Efficiency | Dependent on purification method | HPLC, UV-Vis Spectroscopy |
| Molecular Weight Confirmation | Expected MW ± 1 Da | ESI-MS |
Conclusion
This compound is a valuable tool for the construction of targeted drug delivery systems. The protocols and data presented in these application notes provide a framework for the successful synthesis, purification, and characterization of drug-PEG-ligand conjugates. The use of click chemistry ensures a high degree of control and efficiency in the conjugation process, enabling the development of well-defined therapeutic agents with potentially improved efficacy and safety profiles. Researchers are encouraged to optimize the provided protocols for their specific applications to achieve the best results.
References
Troubleshooting & Optimization
How to improve low reaction yields in Bis-propargyl-PEG5 conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reaction yields in Bis-propargyl-PEG5 conjugations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction behind this compound conjugations, and why is it prone to low yields?
This compound utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage between the terminal alkyne groups of the PEG linker and an azide-functionalized molecule.[1][2] While robust, this reaction's efficiency is sensitive to several factors. Low yields can often be attributed to the oxidation of the catalytic Copper(I) species, degradation of reagents, suboptimal reaction conditions, or the presence of interfering substances.
Q2: My CuAAC reaction with this compound has a very low yield. What are the most common initial troubleshooting steps?
When encountering low yields, a systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality: Ensure your this compound linker and azide-containing molecule are of high purity and have been stored correctly, typically at -20°C under dry conditions.[3]
-
Fresh Reducing Agent: The sodium ascorbate solution used to reduce Cu(II) to the active Cu(I) catalyst must be prepared fresh immediately before use.[4] Old solutions of sodium ascorbate can be oxidized and will be ineffective.
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive. It is crucial to degas your solvents and reaction mixtures by bubbling with an inert gas like argon or nitrogen.[4] Capping the reaction vessel can also help minimize oxygen exposure.
Q3: How critical is the choice of ligand and the copper-to-ligand ratio in optimizing the reaction yield?
The use of a copper-chelating ligand is highly recommended for bioconjugation reactions. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) serve two primary purposes: they stabilize the catalytically active Cu(I) oxidation state against oxidation and accelerate the reaction rate. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.
Q4: What are the optimal concentrations for the copper catalyst and sodium ascorbate?
For most bioconjugation applications, a final copper concentration of 50 to 100 µM is generally effective. The concentration of sodium ascorbate should be sufficient to reduce the Cu(II) precursor and scavenge any dissolved oxygen. A final concentration of 2.5 mM sodium ascorbate has been shown to be adequate for reactions containing 100 µM copper.
Q5: Can side reactions be a significant cause of low yields?
Yes, several side reactions can compete with the desired CuAAC reaction and reduce your yield.
-
Glaser-Hay Coupling: This is an oxidative homocoupling of the terminal alkyne groups on the this compound linker. This side reaction is promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and maintaining a sufficient concentration of the reducing agent.
-
Ascorbate-Related Side Reactions: Byproducts of ascorbate oxidation can be reactive and may lead to unwanted modifications or crosslinking of proteins. The addition of a scavenger, such as aminoguanidine, can help mitigate these side reactions.
Q6: What purification methods are most effective for isolating the this compound conjugated product?
The choice of purification method depends on the properties of your conjugated molecule.
-
Size Exclusion Chromatography (SEC): This is a widely used and effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules like the PEG linker, catalyst, and ligand.
-
Ion Exchange Chromatography (IEX): If your target molecule and the starting materials have different charge properties, IEX can be a powerful tool for purification.
-
Dialysis/Ultrafiltration: These techniques are useful for removing small molecule impurities, such as excess copper and ligand, from the final product.
Troubleshooting Guide
Low or No Product Formation
If you are observing very low or no formation of your desired conjugate, please refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for low-yield this compound conjugations.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different parameters can influence the yield of CuAAC reactions with PEG linkers, based on literature findings. Note that optimal conditions are substrate-dependent and may require empirical determination.
Table 1: Effect of Copper Concentration on CuAAC Reaction
| Copper Concentration | Observation | Recommendation |
| < 50 µM | Slower reaction rates, may result in incomplete conversion. | Increase concentration if the reaction is slow. |
| 50 - 100 µM | Generally optimal for bioconjugation, balancing reaction speed and potential for side reactions. | Recommended starting range for most applications. |
| > 100 µM | Can lead to protein aggregation and increased side reactions. | Use with caution and ensure efficient removal during purification. |
Table 2: Effect of Ligand on CuAAC Reaction
| Ligand | Ligand:Copper Ratio | Observation | Recommendation |
| None | N/A | Slower reaction, increased risk of Cu(I) oxidation. | Not recommended for bioconjugation. |
| THPTA/TBTA | 1:1 to 2:1 | Significant rate acceleration. | A good starting point for optimization. |
| THPTA/TBTA | 5:1 | Provides additional protection against oxidation of biomolecules. | Recommended for sensitive biological substrates. |
Table 3: Effect of Reducing Agent on CuAAC Reaction
| Reducing Agent | Concentration | Observation | Recommendation |
| Sodium Ascorbate | < 1 mM | May be insufficient to reduce all Cu(II) and scavenge oxygen, leading to incomplete reaction. | Increase concentration. |
| Sodium Ascorbate | 2.5 - 5 mM | Generally sufficient for complete reaction and oxygen scavenging. | Recommended range for most reactions. |
| Sodium Ascorbate | > 5 mM | Can lead to increased formation of reactive byproducts. | Use with a scavenger like aminoguanidine if necessary. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a starting point and may require optimization for your specific molecules.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine (optional)
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your azide-functionalized molecule in a suitable solvent.
-
Prepare a 10 mg/mL solution of this compound in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in water.
-
(Optional) Prepare a 100 mM stock solution of aminoguanidine in water.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the this compound solution to achieve the desired molar ratio (a slight excess of the PEG linker is often used).
-
Add the appropriate volume of degassed reaction buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM, you would add 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA (maintaining a 1:5 copper to ligand ratio).
-
Add the premixed catalyst solution to the reaction mixture.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (25 µL of the 100 mM stock).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.
-
-
Monitoring and Quenching:
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Once complete, the reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove the catalyst, excess reagents, and byproducts.
-
References
Common side reactions with Bis-propargyl-PEG5 and how to avoid them
Welcome to the technical support center for Bis-propargyl-PEG5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a hydrophilic polyethylene glycol (PEG) linker with a terminal propargyl group (a type of alkyne) at each end.[1][2][3][4] Its primary application is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This allows for the efficient and specific covalent linking of two azide-containing molecules, making it a valuable tool in bioconjugation, drug delivery, PROTAC development, and materials science.
Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?
A2: The most prevalent side reaction is the oxidative homodimerization of the terminal alkyne groups, known as Glaser or Glaser-Hay coupling. This reaction, catalyzed by copper ions in the presence of an oxidant (typically oxygen), results in the formation of a 1,3-diyne linkage, consuming the this compound reagent and leading to undesired byproducts. Another potential side reaction can occur if free thiols (e.g., from cysteine residues in proteins) are present, which can lead to the formation of thiotriazole adducts.
Q3: My CuAAC reaction with this compound has a low yield. What are the potential causes?
A3: Low yields in CuAAC reactions are common and can stem from several factors:
-
Glaser Coupling: Significant consumption of the alkyne starting material through the Glaser coupling side reaction is a primary cause of low yield.
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). If it gets oxidized to the inactive Cu(II) state by dissolved oxygen, the reaction will slow down or stop.
-
Catalyst Sequestration: If your biomolecule has strong copper-binding motifs (like histidine-tags or extensive cysteine/methionine residues), it can sequester the copper catalyst, making it unavailable for the reaction.
-
Suboptimal Reagent Concentrations: The concentrations of reactants, copper, ligand, and reducing agent are all critical and may need optimization for your specific system.
-
Poor Reagent Quality: Degradation of the this compound linker or the azide-containing molecule can lead to poor reactivity. Ensure proper storage at -20°C for long-term stability.
-
Inappropriate Buffer/pH: Certain buffers, like Tris or those with high chloride concentrations, can interfere with the copper catalyst. The reaction is generally robust between pH 4 and 12, but optimization may be necessary.
Q4: How can I prevent the Glaser coupling side reaction?
A4: Several strategies can effectively suppress or eliminate Glaser coupling:
-
Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, is crucial. It reduces any Cu(II) formed back to the active Cu(I) state, thereby inhibiting the oxidative Glaser pathway.
-
Degas Solvents: Thoroughly degassing all solvents and solutions (e.g., by bubbling with argon or nitrogen) before the reaction is critical to remove dissolved oxygen.
-
Use a Copper(I)-Stabilizing Ligand: Ligands such as THPTA (water-soluble) or TBTA (organic-soluble) stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation, which accelerates the desired CuAAC reaction and suppresses side reactions.
-
Maintain Low Temperature: Running the reaction at lower temperatures (e.g., room temperature instead of elevated temperatures) can help minimize the homocoupling side reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | • Ensure a fresh solution of sodium ascorbate is used.• Degas all buffers and solvents thoroughly with an inert gas (Ar or N₂).• Use a Cu(I)-stabilizing ligand like THPTA. |
| 2. Glaser Coupling: Homodimerization of this compound. | • Follow all recommendations for preventing catalyst oxidation.• Add sodium ascorbate in molar excess relative to copper. | |
| 3. Reagent Degradation: this compound or azide partner has degraded. | • Store reagents as recommended (-20°C).• Verify reagent integrity via analytical methods (e.g., NMR, MS) if possible. | |
| 4. Catalyst Inhibition: Buffer components (e.g., Tris, high Cl⁻, chelators like EDTA) are interfering with the copper. | • Switch to a non-interfering buffer like HEPES or phosphate buffer. | |
| Unexpected Byproducts Detected (e.g., by MS or HPLC) | 1. Dimerization: The main byproduct is likely the Glaser coupling product of this compound. | • Implement all strategies to prevent Glaser coupling (see FAQ A4). |
| 2. Thiol Reactions: If working with proteins, free cysteines may have reacted. | • Consider capping free thiols with an agent like N-ethylmaleimide (NEM) prior to the CuAAC reaction, if compatible with your experimental goals. | |
| 3. Cross-linking: If using a biomolecule with multiple azides, the bifunctional nature of this compound could lead to oligomerization. | • Adjust the stoichiometry to use a molar excess of the azide-containing molecule over this compound. | |
| Damage to Biomolecule (e.g., Protein Precipitation, Loss of Activity) | 1. Copper Toxicity: Unchelated copper ions can generate reactive oxygen species (ROS), leading to oxidative damage, especially to proteins. | • Use a copper-chelating ligand (e.g., THPTA, TBTA) at a 5:1 ligand-to-copper ratio. The ligand can act as a sacrificial reductant.• Keep copper concentrations as low as possible while still achieving a good reaction rate. |
| 2. Ascorbate Byproducts: Dehydroascorbate, an oxidation product of ascorbate, can react with protein side chains (e.g., arginine). | • If this is a concern, aminoguanidine can be added to the reaction mixture to scavenge these byproducts. |
Diagrams and Workflows
Reaction Pathways
The following diagrams illustrate the intended CuAAC reaction and the common Glaser coupling side reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues with your this compound reactions.
Experimental Protocol
Optimized Protocol for CuAAC Bioconjugation to Minimize Side Reactions
This protocol provides a starting point for the conjugation of an azide-containing biomolecule to this compound. It is designed to minimize common side reactions.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-Ascorbate
-
Reaction Buffer (e.g., 100 mM HEPES or phosphate buffer, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon line)
Stock Solutions:
-
Azide-Molecule: Prepare a concentrated stock (e.g., 10 mM or 1-10 mg/mL) in the reaction buffer.
-
This compound: Prepare a 10 mM stock solution in degassed DMSO or reaction buffer.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water. (5x concentration of CuSO₄ stock).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Crucially, this solution must be made fresh immediately before use.
Procedure:
-
Degassing: Thoroughly degas the reaction buffer and the stock solution of your azide-molecule by bubbling with argon or nitrogen for at least 15-20 minutes.
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the Cu(I)-ligand catalyst premix. For a 100 µL final reaction volume, combine:
-
2.5 µL of 20 mM CuSO₄
-
2.5 µL of 100 mM THPTA Vortex briefly to mix. The solution should be clear and colorless or very light blue.
-
-
Reaction Assembly: In a new tube, combine the reagents in the following order. The example below is for a final reaction volume of 100 µL with a final azide concentration of 100 µM and a 1.5-fold excess of alkyne. Adjust volumes as needed for your specific concentrations.
-
Add the appropriate volume of degassed reaction buffer.
-
10 µL of 1 mM Azide-Molecule stock (for 100 µM final conc.).
-
1.5 µL of 10 mM this compound stock (for 150 µM final conc.).
-
5 µL of the Catalyst Premix (for 500 µM CuSO₄ and 2.5 mM THPTA final conc.).
-
5 µL of freshly prepared 100 mM Sodium Ascorbate (for 5 mM final conc.).
-
-
Incubation: Mix the reaction gently by flicking the tube or brief, low-speed vortexing. Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but the reaction time may need to be extended (e.g., 12-24 hours). Protect the reaction from light if any components are photosensitive.
-
Monitoring and Purification:
-
The reaction progress can be monitored by LC-MS or HPLC.
-
Once complete, the reaction can be stopped by adding a chelating agent like EDTA.
-
Purify the conjugate using a suitable method for your molecule, such as Size Exclusion Chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Protein Aggregation with Bis-propargyl-PEG5
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during protein labeling with Bis-propargyl-PEG5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
A1: this compound is a homobifunctional crosslinker. This means it has two identical reactive groups, in this case, propargyl groups (a type of alkyne), at either end of a 5-unit polyethylene glycol (PEG) spacer.[1] It is used to link molecules together through a process called copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[2] In a typical protein labeling experiment, this compound can be used to crosslink two different azide-modified molecules to each other, or to induce intramolecular crosslinks within a single azide-modified protein to study its structure. The PEG spacer is hydrophilic and helps to increase the solubility and stability of the resulting conjugate.[1]
Q2: What are the most common causes of protein aggregation when using this compound?
A2: Protein aggregation during labeling with a homobifunctional crosslinker like this compound is often due to one or more of the following factors:
-
Intermolecular Crosslinking: Because the crosslinker has two identical reactive ends, it can inadvertently link two or more protein molecules together, leading to the formation of large, insoluble aggregates. This is a primary concern with homobifunctional reagents.[3][4]
-
Suboptimal Reaction Conditions: Incorrect buffer pH, ionic strength, or temperature can compromise protein stability and promote aggregation. High protein concentrations can also increase the likelihood of intermolecular interactions.
-
Over-labeling: The addition of too many PEG linker molecules to the protein surface can alter its charge and solubility characteristics, leading to aggregation.
-
Copper-Induced Damage: The copper catalyst used in click chemistry can sometimes cause oxidative damage to proteins, leading to unfolding and aggregation. The use of a copper-chelating ligand is recommended to mitigate this.
-
Presence of Interfering Substances: Components in the reaction buffer, such as certain detergents or other additives, can negatively impact the efficiency of the click reaction or the stability of the protein.
Troubleshooting Guide
Problem: I observe immediate precipitation or turbidity upon adding the click chemistry reagents.
This issue often points to problems with the reaction setup or buffer conditions.
| Potential Cause | Recommended Solution |
| High Protein Concentration | Decrease the protein concentration. Working with lower protein concentrations reduces the chances of intermolecular collisions and subsequent aggregation. |
| Suboptimal Buffer pH | Ensure the buffer pH is in the optimal range for both protein stability and the click reaction (typically pH 7.2-7.5). |
| Inadequate Mixing | Add reagents slowly while gently vortexing or stirring the protein solution to avoid localized high concentrations. |
| Reagent Quality | Use fresh, high-quality reagents. Ensure the sodium ascorbate solution is freshly prepared to efficiently reduce Cu(II) to the active Cu(I) state. |
Problem: My protein aggregates during or after the labeling reaction.
This is a common issue and can often be resolved by optimizing the reaction conditions and using stabilizing additives.
| Potential Cause | Recommended Solution |
| Excessive Intermolecular Crosslinking | Optimize the molar ratio of this compound to your azide-modified protein. Start with a lower molar excess and titrate up to find the optimal balance between labeling efficiency and aggregation. |
| Protein Instability | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation kinetics. |
| Copper Toxicity | Include a copper-chelating ligand such as THPTA in the reaction mixture to protect the protein from copper-induced damage. |
| Hydrophobic Interactions | Add stabilizing excipients to the reaction buffer. These can include glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents like Tween-20 (0.01-0.1%). |
Quantitative Parameters for Optimization
The following tables provide recommended starting ranges for key reaction parameters. These should be optimized for each specific protein and application.
Table 1: Reaction Conditions for Click Chemistry
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase aggregation risk. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Start at the lower end to minimize intermolecular crosslinking. |
| CuSO₄ Concentration | 0.2-1 mM | Lower concentrations can be used, especially in the presence of a stabilizing ligand. |
| Sodium Ascorbate Concentration | 2-10 mM | Acts as a reducing agent to generate Cu(I). |
| THPTA (Ligand) Concentration | 1-5 mM | Protects the protein from copper-induced damage. |
| Reaction pH | 7.2-7.5 | Optimal for the click reaction while maintaining the stability of many proteins. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help for sensitive proteins. |
| Reaction Time | 1-4 hours | The reaction is typically fast and can be monitored for completion. |
Table 2: Common Stabilizing Additives
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure. |
| Arginine | 50-100 mM | Can suppress protein-protein interactions and reduce aggregation. |
| Tween-20 | 0.01-0.1% (v/v) | A non-ionic detergent that can help to solubilize proteins and prevent aggregation. |
| Sucrose | 5-10% (w/v) | Another osmolyte that favors the native state of the protein. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol assumes you are crosslinking two different azide-modified proteins (Protein-A-N₃ and Protein-B-N₃).
1. Buffer Preparation:
-
Prepare a reaction buffer such as Phosphate Buffered Saline (PBS) at pH 7.4.
-
If your protein is prone to aggregation, consider adding a stabilizing agent from Table 2 to the buffer.
2. Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Prepare stock solutions of CuSO₄ and the copper-chelating ligand (e.g., THPTA) in water.
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water immediately before use.
3. Labeling Reaction:
-
In a microcentrifuge tube, combine your azide-modified proteins (Protein-A-N₃ and Protein-B-N₃) in the reaction buffer.
-
Add the this compound stock solution to the desired final molar excess (start with a 10-fold molar excess relative to the total protein).
-
Add the THPTA ligand to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
4. Purification:
-
Remove excess reagents and potential aggregates by size-exclusion chromatography (SEC) or dialysis.
5. Characterization:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the crosslinked conjugate (which will have a higher molecular weight).
-
Further characterization can be performed using techniques like mass spectrometry.
Visualizations
Caption: Experimental workflow for protein labeling.
References
Technical Support Center: Optimizing Catalyst Concentration for Bis-propargyl-PEG5 Click Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in Bis-propargyl-PEG5 click reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during your experiments, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
Question: My click reaction with this compound is resulting in a very low yield or no product. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can be attributed to several factors, primarily concerning the catalyst's activity and stability. Here is a step-by-step troubleshooting guide:
-
Catalyst Inactivation: The active catalyst in the reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1][2]
-
Solution: Ensure your reaction is protected from oxygen. Capping the reaction vessel can help minimize oxygen exposure.[2][3] The use of a reducing agent, most commonly sodium ascorbate, is essential to regenerate Cu(I) from any oxidized copper species.[4] Always use a freshly prepared solution of sodium ascorbate.
-
-
Insufficient Catalyst Concentration: The amount of copper catalyst may be too low for an efficient reaction, particularly if your substrates are at low concentrations.
-
Solution: While typically used in catalytic amounts, you can try moderately increasing the copper concentration. For bioconjugation reactions, final CuSO₄ concentrations are often in the range of 50 µM to 250 µM.
-
-
Ligand Issues: A ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing precipitation in aqueous buffers.
-
Solution: Ensure you are using an appropriate, water-soluble ligand like THPTA or BTTAA for reactions in aqueous media. The ligand-to-copper ratio is critical; a 5:1 molar ratio is often recommended to protect biomolecules.
-
-
Copper Sequestration: Components in your reaction mixture, such as thiols (e.g., from glutathione in cell lysates) or other chelating agents, can bind to the copper catalyst, rendering it inactive.
-
Solution: If copper sequestration is suspected, you may need to increase the copper and ligand concentration. The addition of sacrificial metals like Zn(II) can also help by binding to the sequestering agents, leaving the copper free to catalyze the reaction.
-
Issue 2: Reaction Reproducibility Problems
Question: I am experiencing inconsistent results between different runs of the same experiment. What could be causing this?
Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in the experimental setup and reagent handling.
-
Reagent Stability: Stock solutions, particularly of the sodium ascorbate reducing agent, can degrade over time.
-
Solution: Always prepare fresh sodium ascorbate solutions immediately before setting up your reactions.
-
-
Oxygen Exposure: The level of dissolved oxygen can vary between experiments if not carefully controlled.
-
Solution: While complete deoxygenation is not always necessary, capping the reaction tubes consistently will minimize oxygen ingress and improve reproducibility.
-
-
Order of Reagent Addition: The order in which reagents are added can significantly impact the catalyst's stability and activity.
-
Solution: It is best practice to pre-mix the copper sulfate and the stabilizing ligand before adding them to the reaction mixture containing the alkyne and azide. The reaction should then be initiated by the addition of sodium ascorbate.
-
Issue 3: Damage to Biomolecules
Question: I am observing damage to my protein/DNA/RNA sample during the click reaction. How can I prevent this?
Answer: Damage to sensitive biomolecules is often caused by reactive oxygen species (ROS) generated by the reaction of Cu(I) with oxygen in the presence of ascorbate.
-
Excessive Copper: High concentrations of copper can increase the generation of ROS.
-
Solution: Use the lowest effective concentration of copper. For many bioconjugations, 50 µM to 100 µM is sufficient.
-
-
Insufficient Ligand: The ligand not only accelerates the reaction but also acts as a sacrificial reductant, protecting biomolecules from oxidation.
-
Solution: Use a sufficient excess of the ligand. A ligand-to-copper ratio of 5:1 is a good starting point.
-
-
Ascorbate Byproducts: The oxidation of ascorbate can produce reactive byproducts that are harmful to proteins.
-
Solution: Consider adding a scavenger like aminoguanidine to the reaction mixture to intercept these harmful byproducts.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges for key reagents in CuAAC reactions. These should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Reagent | Concentration Range | Molar Ratio (relative to Copper) | Notes |
| CuSO₄ | 50 µM - 250 µM | 1 | Higher concentrations can increase reaction speed but may also increase biomolecule damage. |
| Accelerating Ligand (e.g., THPTA, BTTAA) | 250 µM - 1.25 mM | 5:1 | A 5-fold excess over copper is recommended to stabilize Cu(I) and protect biomolecules. |
| Sodium Ascorbate | 1 mM - 5 mM | 10:1 to 50:1 | A significant excess is used to maintain a reducing environment and regenerate Cu(I). |
| Alkyne (this compound) | Varies | 1.5:1 to 10:1 (relative to Azide) | A slight excess of the smaller molecule is often used to drive the reaction to completion. |
| Azide | Varies | - | The limiting reagent in many bioconjugation reactions. |
Table 2: Ligand Selection Guide for Different Applications
| Ligand | Key Properties | Best For |
| THPTA | High water solubility, moderate reaction kinetics. | General aqueous synthesis and in vitro applications. |
| BTTAA | Very high reaction kinetics, very high biocompatibility, low cytotoxicity. | In vivo and cell-based applications where speed and low toxicity are critical. |
| TBTA | Water-insoluble, very high reaction kinetics. | Organic synthesis or reactions where organic co-solvents are used. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a starting point for conjugating an azide-containing biomolecule to this compound.
Materials:
-
Azide-functionalized biomolecule stock solution
-
This compound stock solution
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., phosphate buffer; avoid buffers with high chloride concentrations or Tris)
Procedure:
-
In a microcentrifuge tube, combine your azide-functionalized biomolecule and this compound in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL final reaction volume to achieve 100 µM Cu / 500 µM ligand).
-
Add the catalyst premix to the reaction tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a 500 µL final reaction volume to achieve 5 mM).
-
Cap the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper. The conjugate can then be purified using methods like dialysis or size-exclusion chromatography.
Protocol 2: Optimizing Reaction Conditions with a Fluorogenic Probe
To optimize conditions without consuming valuable biomolecules, a small molecule fluorogenic azide (e.g., coumarin azide) and a model alkyne (e.g., propargyl alcohol) can be used.
Procedure:
-
Establish a 100% Reaction Standard: Perform a reaction as described in Protocol 1, but use an excess of a simple model alkyne (e.g., propargyl alcohol at ~500 µM) and a fluorogenic azide (e.g., 100 µM). This reaction should be driven to completion.
-
Measure the fluorescence of this "100% standard" solution at the appropriate excitation/emission wavelengths for the resulting triazole product (e.g., 404 nm excitation and 477 nm emission for a coumarin triazole).
-
Test Experimental Conditions: Set up a series of reactions varying a single parameter (e.g., CuSO₄ concentration from 25 µM to 200 µM) using your intended substrate concentrations but substituting the cargo-azide with the fluorogenic azide.
-
After the desired reaction time, measure the fluorescence intensity of each test reaction.
-
Compare the fluorescence of your experimental samples to the 100% reaction standard to determine the reaction efficiency under each condition and identify the optimal catalyst concentration.
Mandatory Visualization
Caption: A typical experimental workflow for copper-catalyzed click chemistry.
Caption: Troubleshooting decision tree for low-yield click reactions.
References
Strategies for removing excess Bis-propargyl-PEG5 from a reaction mixture
Welcome to the technical support center for bioconjugation and purification. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions regarding the removal of excess Bis-propargyl-PEG5 from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a reaction mixture critical?
This compound is a hydrophilic crosslinker that contains two terminal propargyl groups, which are reactive moieties used in copper-catalyzed azide-alkyne "Click Chemistry" reactions.[1][2] It is frequently used to link two azide-containing molecules or to create complex bioconjugates. After the conjugation reaction is complete, any unreacted, excess this compound remains in the mixture. It is crucial to remove this excess linker to:
-
Ensure Purity: Prevent interference in downstream applications and analyses.
-
Accurate Characterization: Avoid skewed results in techniques like mass spectrometry or NMR.
-
Biological Assays: Eliminate potential off-target effects or competition with the desired conjugate in biological systems.
Q2: What are the primary methods for removing unconjugated this compound?
The removal of a small linker like this compound (Molecular Weight: 270.3 g/mol ) from a typically much larger conjugated product relies on exploiting the differences in their physicochemical properties.[2] The most common and effective methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size. It is highly effective at separating small molecules like the excess linker from large conjugated proteins or nanoparticles.[][]
-
Dialysis / Ultrafiltration / Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The larger conjugate is retained, while the small this compound linker passes through the membrane into the buffer. TFF is a particularly efficient and scalable version of this technique.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity. It is especially useful for purifying smaller conjugates like peptides or oligonucleotides where the size difference with the linker may be less pronounced.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since this compound is a neutral molecule, IEX is an excellent choice if the target conjugate is charged (e.g., proteins, DNA), as the linker will not bind to the column matrix.
-
Precipitation: In some cases, the target molecule (e.g., a large protein or a virus) can be selectively precipitated out of solution, leaving the highly soluble PEG linker in the supernatant, which is then discarded.
Q3: How do I select the most appropriate purification method for my experiment?
The optimal method depends on the nature of your target biomolecule, the scale of your reaction, and the required final purity. The decision-making workflow below can help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: How can I verify that the excess this compound has been successfully removed?
After purification, you should analyze the final product to confirm the absence of the free linker. Common analytical techniques include:
-
Mass Spectrometry (MS): Can detect the precise mass of the free linker in the purified sample.
-
High-Performance Liquid Chromatography (HPLC): An analytical run (either SEC or RP-HPLC) can show the disappearance of the peak corresponding to the free linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, ¹H NMR can be used to confirm the absence of the characteristic propargyl and PEG signals from the free linker.
Comparison of Purification Methods
The table below summarizes the key characteristics of each purification strategy to aid in your selection process.
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius (size) | Large molecules (Proteins, Antibodies, Nanoparticles) | Fast, gentle, good for buffer exchange | Resolution can be limited, potential for sample dilution |
| Dialysis / Ultrafiltration / TFF | Separation by size via semi-permeable membrane | Large molecules (Proteins, Antibodies, Nanoparticles) | Simple, scalable (TFF), cost-effective | Can be slow (dialysis), risk of non-specific binding to membrane |
| Ion-Exchange Chromatography (IEX) | Separation by net surface charge | Charged molecules (Proteins, Peptides, Nucleic Acids) | High capacity, high resolution | Requires charged target, buffer optimization needed |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Small molecules, Peptides, Oligonucleotides | Very high resolution, excellent for analytical confirmation | Requires organic solvents, can denature sensitive proteins |
| Precipitation | Differential solubility | Very large molecules (e.g., Antibodies, Viruses) | Simple, rapid, scalable, cost-effective | Can be non-specific, risk of co-precipitation or denaturation |
Troubleshooting Guides
Size-Exclusion Chromatography (SEC) / Desalting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of linker and conjugate | Inappropriate column choice: The column's fractionation range is not suitable for separating the small linker from the large product. | Use a desalting column (e.g., G-25 or equivalent) with an appropriate low molecular weight exclusion limit. |
| Sample volume too large: Overloading the column reduces resolution. | For optimal separation, the sample volume should not exceed 30% of the total column bed volume. | |
| Low recovery of the conjugated biomolecule | Non-specific binding: The conjugate is adsorbing to the column matrix. | Ensure the column is fully equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength or adding a non-ionic detergent to minimize binding. |
| Precipitation on the column: The conjugate is not soluble in the elution buffer. | Verify the solubility of your conjugate in the chosen buffer. Adjust pH or add solubilizing agents if necessary. |
Dialysis / Ultrafiltration
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unconjugated linker still present after purification | Incorrect Molecular Weight Cutoff (MWCO): The membrane pores are too small to allow the linker to pass through efficiently. | For this compound (MW ~270 g/mol ), use a dialysis membrane with a low MWCO (e.g., 1 kDa to 3 kDa) to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal. | Increase the dialysis duration and perform multiple, large-volume buffer changes (e.g., dialyze against 1000x the sample volume, with 3 buffer changes over 24-48 hours). | |
| Significant increase in sample volume | Osmotic pressure differences: The buffer has a lower osmolarity than the sample. | This is common when removing high concentrations of reagents. Consider performing a buffer exchange into an iso-osmotic buffer first or use ultrafiltration, which actively removes solvent. |
| Low recovery of the conjugated biomolecule | Non-specific binding to the membrane: The conjugate is adsorbing to the membrane surface. | Choose a membrane material with low protein-binding properties (e.g., PES). Pre-condition the membrane by rinsing it with buffer before adding the sample. |
Detailed Experimental Protocols
Protocol 1: Purification using Size-Exclusion Desalting Column
This protocol is suitable for the rapid removal of this compound from a much larger biomolecule, such as a protein or antibody.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes storage solutions and conditions the column.
-
Sample Application: Allow the buffer in the column to drain until it reaches the top of the packed bed. Carefully load the crude reaction mixture onto the center of the bed. For best results, the sample volume should be between 10-30% of the column bed volume.
-
Elution: Once the sample has fully entered the column bed, begin adding elution buffer to the top of the column.
-
Fraction Collection: Immediately start collecting fractions. The larger conjugated biomolecule will elute first in the void volume, while the smaller this compound linker will be retained longer and elute in later fractions.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify which fractions contain your purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Caption: General workflow for purification via SEC.
Protocol 2: Purification using Spin Ultrafiltration
This protocol is ideal for concentrating and purifying small to medium volumes of protein conjugates.
Materials:
-
Centrifugal ultrafiltration unit with an appropriate MWCO (e.g., 3 kDa for a >10 kDa protein)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Sample Loading: Add the crude reaction mixture to the top compartment of the ultrafiltration unit, not exceeding the maximum volume.
-
First Centrifugation: Centrifuge the unit according to the manufacturer's instructions until the sample volume is reduced to the desired level. The filtrate will contain the excess this compound.
-
Diafiltration (Washing): Discard the filtrate. Add a volume of fresh purification buffer to the top compartment to bring the sample back to its original volume.
-
Repeat Centrifugation: Centrifuge the unit again. This step further washes away the remaining free linker.
-
Iterative Washing: Repeat the diafiltration and centrifugation steps 5-7 times to ensure complete removal of the unconjugated linker.
-
Recovery: After the final centrifugation, collect the concentrated, purified sample from the top compartment of the unit.
References
Impact of temperature and reaction time on Bis-propargyl-PEG5 efficiency
Welcome to the technical support center for Bis-propargyl-PEG5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical crosslinker that contains two propargyl groups, one at each end of a polyethylene glycol (PEG) spacer.[1][2] Its primary application is in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2][3] In these reactions, the propargyl groups (alkynes) readily react with molecules containing azide groups to form stable triazole linkages. The PEG spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous solutions. This makes it a valuable tool in bioconjugation, drug development, and materials science for linking molecules together.
Q2: What are the key parameters that influence the efficiency of a this compound reaction?
A2: The efficiency of PEGylation reactions, including those with this compound, is influenced by several factors. For the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, critical parameters include temperature, reaction time, reactant concentrations, the choice of copper catalyst and ligand, and the solvent system used. Optimization of these conditions is often necessary to achieve high yields and minimize byproducts.
Q3: At what temperature should I run my reaction with this compound?
A3: Reactions involving PEG linkers in copper-catalyzed azide-alkyne cycloaddition (CuAAC) are often conducted at room temperature. However, gentle heating, typically up to 50°C, can be employed to increase the reaction rate. The optimal temperature may vary depending on the specific substrates and other reaction conditions.
Q4: How long should I let my reaction with this compound proceed?
A4: The reaction time for CuAAC reactions with PEG linkers can range from 30 minutes to 48 hours. It is recommended to monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or ¹H NMR, to determine the point of completion.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inefficient Copper Catalyst | The copper(I) catalyst is prone to oxidation to the less active copper(II) state. Ensure that a reducing agent, such as sodium ascorbate, is used to generate and maintain the Cu(I) oxidation state in situ when using a CuSO₄ source. Alternatively, use a Cu(I) source like CuBr directly. The use of a stabilizing ligand, such as TBTA or PMDETA, can also protect the copper(I) from oxidation. |
| Inappropriate Solvent | The choice of solvent can significantly impact reactant solubility and reaction rate. Common solvents for CuAAC reactions include DMSO, DMF, and mixtures of t-BuOH/H₂O. Ensure that all reactants are fully dissolved in the chosen solvent system. |
| Suboptimal Temperature | If the reaction is proceeding too slowly at room temperature, consider gently heating the reaction mixture to a temperature between 30-50°C to increase the reaction rate. |
| Insufficient Reaction Time | Some reactions may require longer incubation times to reach completion. Monitor the reaction over a period of up to 48 hours to ensure it has gone to completion. |
| Reactant Stoichiometry | The molar ratio of the azide to the alkyne is typically between 1:1 and 1.5:1. Optimizing this ratio for your specific substrates may improve the yield. |
Problem 2: Presence of multiple products or byproducts.
| Possible Cause | Suggested Solution |
| Side Reactions | Unwanted side reactions can occur, especially with complex biomolecules. Ensure the pH of the reaction is controlled, as some functional groups are sensitive to pH changes. |
| Impure Reactants | The purity of this compound and the azide-containing molecule is crucial. Impurities can lead to side reactions and the formation of byproducts. Use highly purified reagents. |
| Aggregation of PEGylated Product | PEGylated molecules can sometimes aggregate. Optimizing the PEG chain length and reaction conditions can help to minimize this. Purification methods like size-exclusion chromatography can be used to separate the desired product from aggregates. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (optional)
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas (optional, for deoxygenation)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the azide-functionalized molecule in the chosen solvent system. Ensure all components are fully soluble.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate and, if used, the ligand in the reaction solvent. Also, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Reaction Setup: To the solution of the azide and alkyne, add the copper sulfate solution (and ligand, if used). Then, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to Cu(I).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or up to 50°C). If the reactants are sensitive to oxygen, the reaction can be performed under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion. Reaction times can vary from 30 minutes to 48 hours.
-
Purification: Once the reaction is complete, the product may need to be purified to remove the copper catalyst, unreacted starting materials, and any byproducts. Purification techniques such as column chromatography, size-exclusion chromatography, or dialysis can be employed.
Data Presentation
The efficiency of the CuAAC reaction is influenced by both temperature and reaction time. The following table summarizes typical conditions and reported yields for CuAAC reactions involving PEG linkers, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 48 hours | Reaction completion should be monitored by an appropriate analytical method. |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | Optimization may be required for specific substrates. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) catalyst. |
| Ligand | TBTA, PMDETA | Used to stabilize the Cu(I) catalyst and increase reaction efficiency. |
| Solvent | DMSO, DMF, t-BuOH/H₂O | The choice depends on the solubility of the reactants. |
| Reported Yields | Generally high (often >80-90%) | Yields are substrate-dependent and require optimization of reaction conditions. |
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting workflow for common reaction issues.
References
Preventing degradation of the propargyl groups during storage and handling
Welcome to the technical support center for handling and storing compounds containing propargyl groups. This guide provides troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for compounds containing propargyl groups?
Propargyl groups are susceptible to several degradation pathways, primarily influenced by storage and handling conditions. The main causes are:
-
Acid-Catalyzed Degradation: Strong acids can catalyze the hydration of the alkyne, leading to the formation of ketones or aldehydes, and can also cause rearrangements.[1] For molecules with other acid-sensitive functionalities like a furan ring, acid can lead to ring-opening and polymerization.[2]
-
Oxidative Degradation: The terminal alkyne can undergo oxidative coupling, often catalyzed by metal ions like copper, to form 1,3-diyne dimers (Glaser coupling).[3] Other functional groups in the molecule, such as alcohols, are also susceptible to oxidation.[2]
-
Thermal and Photolytic Degradation: Elevated temperatures and exposure to light, especially UV radiation, can provide the energy to initiate decomposition, isomerization to allenes, or other unwanted side reactions.[2]
-
Reaction with Nucleophiles: The acidic proton of a terminal alkyne can be abstracted by strong bases, and the propargyl system can be reactive towards various nucleophiles.
Q2: What are the ideal storage conditions for my propargyl-containing compound?
To ensure long-term stability, compounds with propargyl groups should be stored with the following precautions:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and slows down reaction kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the alkyne and other sensitive functional groups. |
| Container | Tightly Sealed, Amber Vial | Prevents exposure to moisture and air. Amber glass protects from light to prevent photolytic degradation. |
| Environment | Cool, Dry, Well-Ventilated Area | Ensures a stable storage environment and safety. |
| pH | Neutral | Avoids acid-catalyzed hydrolysis or rearrangement of the propargyl group. |
Q3: I suspect my compound is degrading. How can I confirm this and identify the byproducts?
If you observe changes in physical appearance (e.g., color change, precipitation) or in preliminary experimental results, a formal stability assessment is recommended.
-
Forced Degradation Study: Intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) can help identify potential degradation products quickly.
-
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and accurate method for quantifying the purity of the main compound and detecting degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of degradation products by observing the disappearance of the characteristic alkyne proton signal and the appearance of new signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the alkyne C-H and C≡C stretching bands.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of impurities and degradation products.
-
Troubleshooting Guide
Problem: I am observing a significant amount of a dimerized byproduct in my reaction mixture.
This is likely due to Glaser coupling, an oxidative homodimerization of the terminal alkyne.
Solutions:
-
Protect the Terminal Alkyne: The most effective method is to protect the terminal alkyne with a silyl group (e.g., TMS, TIPS). This sterically hinders the coupling reaction but requires additional protection and deprotection steps.
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to exclude oxygen, which is required for the oxidative coupling.
-
Add a Reducing Agent: If the reaction is copper-catalyzed (like CuAAC "click" chemistry), adding an excess of a reducing agent can help keep the copper in the Cu(I) oxidation state and prevent the Cu(II) species required for Glaser coupling from forming.
Problem: My compound is showing a new peak in the HPLC chromatogram after storage in an acidic buffer.
This is likely due to acid-catalyzed hydration of the alkyne or other acid-labile rearrangements.
Solutions:
-
Adjust pH: Store and handle the compound in neutral pH conditions whenever possible.
-
Use Aprotic Solvents: If compatible with your application, use aprotic solvents to avoid a proton source that can facilitate degradation.
-
Limit Storage Time: If the compound must be stored in an acidic solution, minimize the storage duration and perform analysis as quickly as possible.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes the propargyl-containing compound to various stress conditions to identify potential degradation pathways and products.
Materials:
-
Propargyl-containing compound
-
1 M HCl
-
1 M NaOH
-
3% H₂O₂
-
Water bath or oven
-
UV lamp (254/365 nm)
-
RP-HPLC system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Heat at 60-80°C for up to 7 days. Take samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Heat at 60-80°C for up to 7 days. Take samples, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and analyze by HPLC at various time points.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a temperature below the compound's melting point (e.g., 70°C). Analyze at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light. Analyze at various time points.
-
Analysis: Compare the chromatograms of the stressed samples to a control sample stored under ideal conditions. Note the appearance of new peaks and the decrease in the area of the main peak.
Protocol 2: Silyl Protection of Terminal Alkyne
This protocol describes a general procedure for protecting the terminal alkyne with a trimethylsilyl (TMS) group to prevent dimerization.
Materials:
-
Propargyl-containing compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq.)
-
Saturated aqueous NH₄Cl solution
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Under an inert atmosphere, dissolve the propargyl-containing compound in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the slow, dropwise addition of trimethylsilyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC/MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the TMS-protected compound.
Visualizations
Caption: Troubleshooting workflow for propargyl group degradation.
Caption: Common degradation pathways for propargyl groups.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Large-Scale Synthesis of Bis-propargyl-PEG5 Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the large-scale synthesis of Bis-propargyl-PEG5 conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound at a large scale.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete reaction due to insufficient reagent, suboptimal temperature, or reaction time. Degradation of starting materials or product. | - Increase the molar ratio of the propargylating agent. - Optimize reaction temperature and time based on small-scale experiments and monitor reaction progress. - Ensure the quality and dryness of reagents and solvents. |
| Incomplete Reaction or Presence of Starting PEG5-diol | Inefficient activation of hydroxyl groups. Steric hindrance. | - Use a more effective activating agent or base. - Consider a two-step process with purification of the mono-propargylated intermediate. |
| Formation of Side Products (e.g., over-propargylation, degradation products) | Non-selective reaction conditions. High reaction temperature or prolonged reaction time. | - Optimize the stoichiometry of reagents. - Perform the reaction at a lower temperature for a longer duration. - Use a milder base or activating agent. |
| Difficulty in Purification | Presence of closely related impurities such as mono-propargyl-PEG5. Aggregation of PEG molecules. | - Employ high-resolution purification techniques like ion-exchange or hydrophobic interaction chromatography.[1] - Optimize the mobile phase composition and gradient for better separation. - Consider using tangential flow filtration (TFF) for initial purification and buffer exchange.[2] |
| Inconsistent Product Quality Between Batches | Variability in raw material quality. Poor control over reaction parameters. | - Implement stringent quality control for all starting materials. - Define and maintain critical process parameters (CPPs) such as temperature, pH, and mixing speed.[3] - Utilize in-process controls (IPCs) to monitor reaction progress and product quality. |
| Extended Reaction Times at Large Scale | Mass transfer limitations due to increased volume and viscosity. Inefficient mixing. | - Use a reactor with appropriate mixing capabilities for viscous solutions. - Optimize the stirring speed to ensure homogeneity without causing shear degradation. |
| Product Degradation During Workup and Purification | Exposure to harsh pH conditions or high temperatures. Oxidative degradation. | - Perform workup and purification steps at controlled temperatures. - Use degassed buffers and solvents to minimize oxidation. - Avoid prolonged exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to control during the scale-up of this compound synthesis?
The critical process parameters to control include reaction temperature, pH, reagent stoichiometry, mixing speed, and reaction time. Consistent control of these parameters is crucial for ensuring batch-to-batch reproducibility and high product quality.[3]
Q2: How can I effectively monitor the reaction progress during large-scale synthesis?
In-process controls (IPCs) are essential for monitoring the reaction. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) can be used to track the consumption of starting materials and the formation of the desired product and any impurities.
Q3: What are the most effective methods for purifying large quantities of this compound?
For large-scale purification, a combination of techniques is often most effective. Tangential Flow Filtration (TFF) can be used for initial desalting and removal of low molecular weight impurities.[2] This is often followed by preparative chromatography, such as ion-exchange or hydrophobic interaction chromatography, to separate the bis-propargylated product from mono-propargylated and unreacted PEG.
Q4: What are the regulatory considerations for impurities in this compound intended for clinical use?
Regulatory agencies like the FDA have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and raw materials. It is crucial to characterize the impurity profile of your this compound and set appropriate specifications based on safety data and regulatory standards.
Q5: What are the recommended storage conditions for large batches of this compound?
This compound should be stored at low temperatures (e.g., -20°C) in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent degradation via hydrolysis or oxidation. The container closure system should be chosen to prevent moisture ingress.
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound at a multi-gram to kilogram scale.
Materials:
-
PEG5-diol (High Purity)
-
Propargyl bromide or Propargyl chloride
-
A suitable base (e.g., Sodium hydride, Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with PEG5-diol and anhydrous solvent.
-
Deprotonation: Cool the solution to a controlled temperature (e.g., 0°C) and slowly add the base. Stir until the deprotonation is complete.
-
Propargylation: Slowly add the propargylating agent to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate in-process control such as HPLC or GPC until the desired conversion is achieved.
-
Quenching: Carefully quench the reaction by the slow addition of the quenching solution.
-
Workup: Perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.
-
Drying and Concentration: Dry the organic phase over a drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
Large-Scale Purification Protocol
1. Tangential Flow Filtration (TFF):
-
Purpose: To remove low molecular weight impurities and for buffer exchange.
-
Procedure: Dissolve the crude product in a suitable buffer. Process the solution through a TFF system equipped with an appropriate molecular weight cut-off (MWCO) membrane.
2. Preparative Chromatography:
-
Purpose: To separate this compound from mono-propargyl-PEG5 and unreacted PEG5-diol.
-
System: A large-scale chromatography system with a suitable column (e.g., ion-exchange or hydrophobic interaction).
-
Procedure:
-
Equilibrate the column with the starting buffer.
-
Load the TFF-purified product onto the column.
-
Elute the product using a suitable gradient of the elution buffer.
-
Collect fractions and analyze them for purity.
-
Pool the pure fractions.
-
3. Final Formulation:
-
The purified product can be buffer exchanged into the final desired buffer using TFF and then lyophilized or stored as a frozen solution.
Visualizations
Caption: Experimental workflow for the large-scale synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification challenges of this compound.
References
Technical Support Center: Monitoring Bis-propargyl-PEG5 Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of reactions involving Bis-propargyl-PEG5.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound is a chemical linker molecule with a five-unit polyethylene glycol (PEG) chain and a propargyl group (a terminal alkyne) at each end.[1][2] A reaction involving this molecule typically refers to a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," where the propargyl groups react with molecules containing azide functional groups to form stable triazole linkages.[1][3] This is commonly used to link two different azide-containing molecules or to create polymers.
Q2: What are the most common methods to monitor the progress of this reaction?
The progress of a this compound reaction can be monitored by tracking the consumption of the starting materials (this compound and the azide-containing reactant) and the formation of the product(s). The most common analytical techniques include:
-
Chromatography: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Size Exclusion Chromatography (SEC/GPC).[]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q3: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
TLC is a quick and simple qualitative method to get an initial assessment of your reaction's progress.
-
Principle: You will spot the reaction mixture on a TLC plate at different time points and compare it to the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
-
Challenges: PEGs are known to be very polar and can streak on silica plates, making interpretation difficult.
-
Tips for Success:
-
Use a polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/methanol, to get the spots to move from the baseline.
-
For visualization, PEG compounds can be stained using a modified Dragendorff stain or potassium permanganate stain.
-
Q4: Is High-Performance Liquid Chromatography (HPLC) a suitable method?
Yes, HPLC is a powerful quantitative technique for monitoring these reactions.
-
Principle: Reversed-phase HPLC can separate the starting materials from the product(s) based on their polarity. By injecting aliquots of the reaction mixture over time, you can quantify the decrease in the peak area of the reactants and the increase in the peak area of the product.
-
Detection: Since the PEG backbone does not have a strong UV chromophore, detection can be challenging. Suitable detectors include:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometry (MS)
-
If your azide-containing molecule has a UV-active group, a UV-Vis detector can be used.
-
Q5: When should I use Size Exclusion Chromatography (SEC/GPC)?
SEC (also known as Gel Permeation Chromatography or GPC) is particularly useful when you expect a significant change in the size of the molecules.
-
Principle: SEC separates molecules based on their hydrodynamic volume. This is ideal for monitoring the formation of larger molecules, for example, if you are crosslinking two large molecules with the this compound linker.
-
Application: You can observe the appearance of a higher molecular weight peak corresponding to the product and the disappearance of the lower molecular weight starting materials.
Q6: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used?
¹H NMR spectroscopy is an excellent tool for monitoring the reaction in detail.
-
Principle: You can track the disappearance of the signals corresponding to the protons of the propargyl group in the starting material and the appearance of new signals from the triazole ring protons in the product.
-
Procedure: Take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a suitable deuterated solvent for NMR analysis. By comparing the integration of the reactant and product peaks, you can determine the reaction conversion.
Q7: Can Mass Spectrometry (MS) be used for reaction monitoring?
Yes, MS is a highly sensitive technique for this purpose.
-
Principle: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to identify the masses of the starting materials and the product(s) in the reaction mixture.
-
Application: By analyzing the mass spectrum of the reaction mixture at different times, you can confirm the formation of the desired product by observing its corresponding molecular ion peak. This is often coupled with HPLC (LC-MS) for separation before detection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Inactive catalyst: The copper(I) catalyst may have been oxidized to copper(II). 2. Insufficient reducing agent: If using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), the amount may be insufficient. 3. Low temperature: The reaction may require heating. 4. Impure reagents: The starting materials may contain inhibitors. | 1. Use a fresh catalyst source or a ligand to stabilize Cu(I). 2. Add more reducing agent. 3. Gently heat the reaction mixture (e.g., to 40-50 °C). 4. Purify the starting materials before the reaction. |
| Multiple products observed by HPLC or MS | 1. Side reactions: The azide or alkyne may be participating in other reactions. 2. Dimerization: The this compound may react with itself if there is a trace amount of a bifunctional azide impurity. 3. Incomplete reaction: The peaks may correspond to mono-substituted and di-substituted products. | 1. Ensure the reaction conditions are specific for click chemistry. 2. Use high-purity reagents. 3. Allow the reaction to proceed for a longer time or add more of the limiting reagent. |
| Streaking or poor separation on TLC | 1. High polarity of PEG: PEG compounds have a high affinity for the silica gel on the TLC plate. 2. Inappropriate mobile phase: The solvent system may not be polar enough. | 1. This is a common issue with PEG compounds. 2. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH mixture). |
| No peaks observed with UV detector in HPLC | 1. Lack of chromophore: this compound and potentially the azide reactant may not absorb UV light. | 1. Use a universal detector like CAD, ELSD, or MS. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by ¹H NMR Spectroscopy
-
Sample Preparation:
-
At desired time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding an excess of a chelating agent like EDTA to remove the copper catalyst).
-
Remove the solvent under reduced pressure or by purging with nitrogen.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the propargyl group of this compound (typically a triplet around 2.4 ppm for the CH and a doublet around 4.2 ppm for the CH₂).
-
Identify the characteristic proton signal for the newly formed triazole ring in the product (typically a singlet between 7.5 and 8.5 ppm).
-
Calculate the conversion by comparing the integration of the disappearing reactant peaks with the appearing product peak.
-
Protocol 2: Monitoring Reaction Progress by HPLC
-
Sample Preparation:
-
At desired time points, take a small aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example for Reversed-Phase):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD, ELSD, or MS.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product(s).
-
Plot the peak area versus time to generate a reaction profile.
-
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: Click chemistry reaction of this compound.
References
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugation Efficiency: A Comparative Analysis of Bis-propargyl-PEG5
The choice of a linker is a critical design parameter in the development of bioconjugates, such as antibody-drug conjugates (ADCs), where it profoundly influences the therapeutic index of the final product. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely utilized to modulate the physicochemical and pharmacological properties of bioconjugates. This guide provides a comparative analysis of Bis-propargyl-PEG5 with other PEG linker lengths, focusing on how the number of PEG units affects bioconjugation efficiency and the properties of the resulting conjugate. While direct head-to-head efficiency data for Bis-propargyl-PEG linkers of varying lengths is not extensively published, we can infer performance based on the well-documented impact of PEG chain length on bioconjugation reactions and conjugate properties.
Data Presentation: Physicochemical Properties and Their Impact
The length of the PEG chain in a Bis-propargyl-PEG linker is a key determinant of its properties and, consequently, the characteristics of the bioconjugate. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity. These differences have a significant impact on the performance of the final bioconjugate.
| Property | Bis-propargyl-PEG3 | This compound | Bis-propargyl-PEG8 | Bis-propargyl-PEG12 | General Trend with Increasing PEG Length |
| Molecular Weight | ~182 g/mol | ~270 g/mol | ~402 g/mol | ~578.7 g/mol | Increases |
| Approx. Linker Length | ~14 Å | ~21 Å | ~32 Å | ~46 Å | Increases |
| Hydrophilicity | Moderate | High | Very High | Extremely High | Increases |
| Steric Hindrance | Low | Moderate | High | Very High | Increases |
| Solubility of Conjugate | Good | Excellent | Superior | Superior | Generally improves, especially for hydrophobic payloads[1] |
| Reaction Kinetics | Potentially faster due to less steric hindrance | May be slightly slower than shorter PEGs | May be slower due to increased steric hindrance | Potentially the slowest due to significant steric hindrance | Can decrease with very long chains due to steric effects |
| In Vivo Half-life | Shorter | Moderate | Longer | Longest | Increases due to larger hydrodynamic radius[1] |
| Immunogenicity | Lower | Low | Very Low | Very Low | Decreases due to shielding effect |
Experimental Protocols
The primary method for utilizing Bis-propargyl-PEG linkers is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific for the conjugation of the propargyl groups on the linker to azide-functionalized molecules.
General Protocol for Antibody Conjugation via CuAAC
This protocol describes a general procedure for conjugating a Bis-propargyl-PEG linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody (5-10 mg/mL in PBS)
-
Bis-propargyl-PEGn (where n = 3, 5, 8, or 12) linker
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
-
Sodium ascorbate solution (50 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA solution (50 mM) for quenching
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-modified antibody to a concentration of 5-10 mg/mL in PBS.
-
Dissolve the Bis-propargyl-PEGn linker in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a reaction tube, add the azide-modified antibody.
-
Add the Bis-propargyl-PEGn linker solution to the antibody solution. A molar excess of 5-10 equivalents of the linker per antibody is typical. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 10% (v/v) to maintain antibody stability.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.[2]
-
-
Initiation of Click Reaction:
-
Add the catalyst premix to the antibody-linker solution to a final copper concentration of approximately 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.[2]
-
-
Purification:
-
Purify the resulting ADC from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
-
Mandatory Visualization
References
A Researcher's Guide to Homobifunctional Crosslinking: Alternatives to Bis-propargyl-PEG5
For researchers, scientists, and drug development professionals engaged in creating precisely defined bioconjugates, the choice of a homobifunctional crosslinker is a critical determinant of experimental success. Bis-propargyl-PEG5, with its terminal alkyne groups, is a valuable tool for "click chemistry" applications. However, a diverse landscape of alternative crosslinkers exists, each with unique reactivity, specificity, and performance characteristics. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed methodologies to inform your selection process.
Introduction to Homobifunctional Crosslinking Chemistries
Homobifunctional crosslinkers possess two identical reactive groups, enabling the covalent linkage of molecules in a single step. The choice of reactive group dictates the crosslinker's target, reaction conditions, and the stability of the resulting bond. Beyond the alkyne groups of this compound, two of the most common reactive moieties are N-hydroxysuccinimide (NHS) esters and maleimides.
-
Alkyne-Reactive Crosslinkers (e.g., this compound): These crosslinkers participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This reaction is highly specific, forming a stable triazole linkage with azide-modified molecules. The bio-orthogonal nature of this reaction allows for high efficiency in complex biological mixtures.
-
Amine-Reactive Crosslinkers (NHS Esters): Crosslinkers featuring NHS esters, such as Bis(succinimidyl) succinate (BS3), readily react with primary amines (–NH2) found on lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond under physiological to slightly alkaline conditions (pH 7.2-8.5).
-
Sulfhydryl-Reactive Crosslinkers (Maleimides): Maleimide-containing crosslinkers, for instance, Bismaleimidoethane (BMOE), specifically target sulfhydryl groups (–SH) on cysteine residues. This reaction proceeds rapidly at near-neutral pH (6.5-7.5) to form a stable thioether bond.
The incorporation of a Poly(ethylene glycol) (PEG) spacer, as seen in this compound, is a common feature in modern crosslinkers. The PEG chain enhances the hydrophilicity of the crosslinker and the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[1] The length of the PEG linker can also influence the crosslinking efficiency and the properties of the final product.[2][3]
Performance Comparison of Homobifunctional Crosslinkers
The selection of an optimal crosslinker depends on a variety of factors, including the target molecule, the desired specificity, and the required stability of the final conjugate. The following tables provide a comparative overview of key performance parameters for alkyne-, amine-, and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: General Characteristics and Reaction Parameters
| Feature | Alkyne-Reactive (e.g., Bis-propargyl-PEG) | Amine-Reactive (e.g., Bis-NHS-PEG) | Sulfhydryl-Reactive (e.g., Bis-Maleimide-PEG) |
| Target Residue | Azide-modified molecules | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Reaction pH | 4.0 - 7.0 (CuAAC); 7.0-8.5 (SPAAC) | 7.2 - 8.5[4] | 6.5 - 7.5[5] |
| Bond Formed | Triazole | Amide | Thioether |
| Specificity | Very High (Bio-orthogonal) | Moderate (Lysines are abundant) | High (Cysteines are less abundant) |
| Key Advantage | High specificity and efficiency in complex media | Targets readily available functional groups | High specificity for less abundant residues |
| Potential Drawback | Requires azide modification of target | Potential for intramolecular crosslinking and polymerization | Target protein may lack free sulfhydryls |
Table 2: Comparative Performance Data
| Parameter | Alkyne-Reactive (Click Chemistry) | Amine-Reactive (NHS Ester) | Sulfhydryl-Reactive (Maleimide) |
| Reaction Efficiency/Yield | Generally high to very high | Variable, can be high but susceptible to hydrolysis | High, but can be affected by thiol oxidation |
| Reaction Kinetics | Fast, second-order rate constants for SPAAC can be >1 M⁻¹s⁻¹ | Fast, but hydrolysis is a competing reaction (half-life of 10 min at pH 8.6, 4°C) | Very fast, often complete within minutes to a few hours |
| Linkage Stability | Very stable, considered as stable as an amide bond | Stable amide bond | Stable thioether bond, but can undergo retro-Michael reaction in the presence of other thiols |
| Side Reactions | Minimal | Hydrolysis of NHS ester, reaction with other nucleophiles (e.g., Tyr, Ser, Thr) at higher pH | Reaction with primary amines at pH > 7.5 |
Note: The quantitative data presented is based on representative values from the literature and may vary depending on the specific molecules, crosslinkers, and reaction conditions used.
A head-to-head comparison for conjugating VHHs (variable domains of heavy-chain-only antibodies) demonstrated that click chemistry provided superior control over stoichiometry, resulting in well-defined conjugates, whereas maleimide-thiol conjugation led to a more diverse range of products. Functionally, the VHH conjugates prepared via click chemistry showed binding capacities that were at least equal to or better than those prepared using the maleimide-thiol method.
Experimental Protocols
The following are generalized protocols for homobifunctional crosslinking using alkyne-, amine-, and sulfhydryl-reactive crosslinkers. Optimization is crucial for each specific application.
Protocol 1: Crosslinking with Homobifunctional Alkyne-PEG (Click Chemistry)
This protocol assumes one of the target molecules has been pre-functionalized with azide groups.
Materials:
-
Azide-modified protein (Protein-N₃)
-
Bis-propargyl-PEGn crosslinker
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Amine-free buffer (e.g., phosphate buffer, pH 7.0)
-
DMSO (for dissolving the crosslinker)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the Bis-propargyl-PEGn crosslinker in DMSO to a concentration of 10-50 mM.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Protein-N₃ and the other target protein in the phosphate buffer.
-
Add the Bis-propargyl-PEGn stock solution to the protein mixture. The final concentration of the crosslinker should typically be in a 10- to 50-fold molar excess over the protein.
-
-
Initiate the Reaction:
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the crosslinking efficiency by SDS-PAGE, followed by Coomassie or silver staining. The formation of higher molecular weight bands indicates successful crosslinking. Densitometry can be used for quantification. Mass spectrometry can be used to identify the cross-linked peptides.
-
Protocol 2: Crosslinking with Homobifunctional NHS-Ester-PEG
Materials:
-
Protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, HEPES, borate buffer, pH 7.2-8.5)
-
Bis-NHS-(PEG)n crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Stock Solution:
-
Immediately before use, dissolve the Bis-NHS-(PEG)n crosslinker in anhydrous DMSO or DMF to a concentration of 25-50 mM.
-
-
Reaction Setup:
-
Add the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
-
Incubation:
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the cross-linked protein and analyze the results as described in Protocol 1.
-
Protocol 3: Crosslinking with Homobifunctional Maleimide-PEG
Materials:
-
Protein(s) with free sulfhydryl groups in a buffer at pH 6.5-7.5 (e.g., phosphate buffer with EDTA to prevent disulfide bond formation)
-
Bis-Maleimide-PEGn crosslinker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Prepare Stock Solution:
-
Dissolve the Bis-Maleimide-PEGn crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Reaction Setup:
-
Add the crosslinker stock solution to the protein solution. A 10- to 20-fold molar excess of the crosslinker over the number of sulfhydryl groups is a typical starting point.
-
-
Incubation:
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent to consume unreacted maleimide groups.
-
-
Purification and Analysis:
-
Purify the cross-linked protein and analyze the results as described in Protocol 1.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and a general experimental workflow for homobifunctional crosslinking.
References
A Comparative Guide to Bis-propargyl-PEG5 and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents
In the realm of bioconjugation, the precise and efficient linking of molecules is paramount for advancing research, diagnostics, and therapeutics. Among the most powerful tools for achieving this are the "click chemistry" reactions, particularly the azide-alkyne cycloadditions. This guide provides a detailed comparison between two prominent approaches: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing reagents like Bis-propargyl-PEG5, and the catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC) with its diverse array of reagents.
Introduction to the Chemistries
This compound is a homobifunctional crosslinker featuring two terminal alkyne groups (propargyl groups) separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] Its reactivity relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a highly efficient reaction that forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[4][5] The PEG spacer in this compound enhances its solubility in aqueous solutions, a desirable characteristic for biological applications.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , in contrast, is a bioorthogonal reaction that proceeds without the need for a metal catalyst. This reaction leverages the high ring strain of cyclooctyne-based reagents to react spontaneously with azides, also forming a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms. A variety of SPAAC reagents, such as DBCO, DIBO, BCN, and DIFO, have been developed, each offering different reaction kinetics and stability profiles.
Performance Comparison: CuAAC (with this compound) vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context, with key differences in biocompatibility, reaction kinetics, and the nature of the required reagents.
| Feature | This compound (via CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents |
| Reaction Mechanism | Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide. | Strain-promoted [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst. Reactive oxygen species can be generated, potentially damaging biomolecules. | High biocompatibility, ideal for live-cell imaging and in vivo applications as it is metal-free. |
| Reaction Kinetics | Very fast reaction rates, typically with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹. | Reaction rates vary depending on the strained cyclooctyne used. See table below for specific values. |
| Reagents | Requires a terminal alkyne (e.g., this compound), an azide, a copper(I) source, and a reducing agent (e.g., sodium ascorbate). | Requires a strained cyclooctyne and an azide. No catalyst is needed. |
| Applications | Widely used for bioconjugation, PEGylation, and chemical modification in vitro. Also used in proteomics for protein identification. | Predominantly used for biomolecule labeling in living systems, targeted drug delivery, and in vivo imaging. |
Quantitative Data: Reaction Kinetics of SPAAC Reagents
The reaction rate of SPAAC is a critical parameter, and it varies significantly among different strained cyclooctyne reagents.
| SPAAC Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 0.9 | High reactivity, widely used for biomolecule labeling. |
| DIBO (Dibenzocyclooctyne) | 0.17 | Fast kinetics. |
| BCN (Bicyclo[6.1.0]nonyne) | 0.14 | Offers a good balance of reactivity and stability. |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | Highly stable, suitable for long-term labeling experiments. |
| BARAC (Biarylazacyclooctynone) | High | Extremely reactive, used in sensitive biological environments. |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific azide used.
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol outlines the basic steps for conjugating an azide-containing biomolecule to this compound.
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized biomolecule and this compound in the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a premixed solution of CuSO₄ and the copper-binding ligand.
-
Add the CuSO₄/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).
Protocol 2: General Procedure for SPAAC using a DBCO-functionalized Reagent
This protocol describes the conjugation of an azide-containing biomolecule to a DBCO-functionalized molecule.
Materials:
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester for labeling proteins)
-
Azide-functionalized biomolecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
If necessary, first label your molecule of interest with the DBCO moiety. For example, to label a protein, react it with a DBCO-NHS ester to target primary amines on lysine residues.
-
Purify the DBCO-labeled molecule to remove any unreacted DBCO reagent.
-
Dissolve the DBCO-labeled molecule and the azide-functionalized biomolecule in the reaction buffer.
-
Incubate the reaction mixture. Incubation times can range from 1 to 12 hours at room temperature or 4°C, depending on the concentrations and reactivity of the reagents.
-
The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the final conjugate to remove any unreacted starting materials.
Visualizing the Reaction Pathways
To better understand the fundamental differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: General Experimental Workflow for Azide-Alkyne Bioconjugation.
Conclusion
Both CuAAC (utilizing reagents like this compound) and SPAAC are exceptionally powerful and versatile methods for bioconjugation. The primary determinant for choosing between them is the intended application. For in vitro conjugations where speed is critical and the potential for copper-induced damage is minimal or can be mitigated, CuAAC is an excellent choice. However, for applications involving living cells or whole organisms, the biocompatibility of SPAAC makes it the superior and often necessary option. The growing library of SPAAC reagents with a range of kinetic properties further enhances the adaptability of this catalyst-free approach for sophisticated biological investigations.
References
A Comparative Guide to the Mass Spectrometry Analysis of Bis-propargyl-PEG5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional polyethylene glycol (PEG) linkers, such as Bis-propargyl-PEG5, is critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. These linkers offer a hydrophilic spacer with terminal functional groups for subsequent conjugation. Mass spectrometry stands as a cornerstone analytical technique for verifying the molecular weight, assessing the purity, and confirming the structural integrity of these vital reagents. This guide provides an objective comparison of the two most prevalent mass spectrometry techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), for the analysis of this compound, supplemented with supporting experimental protocols and data.
Performance Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique for the analysis of this compound is contingent on the specific analytical objective, such as routine quality control or in-depth structural elucidation. Both ESI-MS and MALDI-TOF MS offer distinct advantages and present unique challenges in the analysis of PEGylated molecules.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization Principle | Soft ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Ions Observed | Multiply charged ions (e.g., [M+nH]ⁿ⁺), often with various adducts (Na⁺, K⁺). | Predominantly singly charged ions (e.g., [M+H]⁺, [M+Na]⁺). |
| Mass Accuracy | High to very high, depending on the mass analyzer (e.g., Orbitrap, TOF). | Good to high, with reflector TOF analyzers offering higher accuracy. |
| Sample Throughput | Moderate to high, especially when coupled with liquid chromatography (LC). | High, particularly for rapid screening of multiple samples. |
| Coupling to Separation | Excellent for LC-MS workflows, enabling online separation and analysis. | Typically an offline technique, though coupling with LC is possible. |
| Tolerance to Buffers/Salts | Low; salts can suppress the analyte signal. | High; generally more tolerant to non-volatile buffers and salts. |
| Data Complexity | Can be complex due to the presence of multiple charge states and adducts, often requiring deconvolution software. | Generally simpler spectra, facilitating direct determination of molecular weight. |
| Best Suited For | Purity assessment, reaction monitoring, and detailed structural analysis via LC-MS/MS. | Rapid confirmation of synthesis, determination of average molecular weight, and polydispersity of larger PEG conjugates. |
Experimental Protocols
Below are detailed methodologies for the mass spectrometry analysis of this compound. It is important to note that instrument-specific parameters should be optimized for best results.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is designed for the accurate mass determination of this compound, often coupled with liquid chromatography for purity assessment.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: 100 - 1000 m/z.
-
Data Analysis: The resulting spectrum, which may contain multiply charged species, should be processed using the instrument's deconvolution software to obtain the neutral mass of the compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Protocol
This protocol is suitable for the rapid confirmation of the molecular weight of this compound.
1. Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile with 0.1% TFA.
-
Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.
2. Target Plate Spotting (Dried-Droplet Method):
-
Mix the analyte solution, matrix solution, and cationizing agent in a 1:5:1 (v/v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion, reflector mode for higher resolution.
-
Laser: Nitrogen laser (337 nm), with the power adjusted to be slightly above the ionization threshold to minimize fragmentation.
-
Mass Range: Calibrate the instrument in the expected mass range of the analyte (around 270 Da).
-
Data Analysis: The spectrum should display a prominent peak corresponding to the sodiated adduct of this compound ([M+Na]⁺).
Mandatory Visualizations
Caption: Experimental workflow for ESI-MS analysis.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Complementary Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight of this compound, a comprehensive characterization often requires orthogonal techniques to confirm the chemical structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the this compound conjugate. NMR can verify the presence and integrity of the terminal propargyl groups and the PEG backbone, providing detailed information about the connectivity of the atoms.
-
High-Performance Liquid Chromatography (HPLC): When coupled with detectors such as UV (if an appropriate chromophore is present) or a universal detector like a Charged Aerosol Detector (CAD), HPLC is a robust method for assessing the purity of the this compound sample and quantifying any impurities.
A Comparative Guide to Confirming the Structure and Purity of Bis-propargyl-PEG5 using NMR Spectroscopy
For researchers, scientists, and drug development professionals, rigorous characterization of PEG linkers is critical for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the structure and purity of Bis-propargyl-PEG5, a homobifunctional linker. Experimental data and detailed protocols are presented to assist in the accurate assessment of this reagent.
Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation and purity assessment of this compound. The technique provides unambiguous information about the molecular structure by identifying the chemical environment of each proton. The purity can be determined by comparing the integration of the terminal propargyl proton signals to the repeating ethylene glycol units of the PEG backbone.
Expected ¹H NMR Chemical Shifts for this compound
The following table summarizes the expected chemical shifts (δ) for the protons of this compound. These values are based on the analysis of structurally similar propargylated PEG compounds.
| Assignment (Proton Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Notes |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~3.65 | Singlet/Multiplet | 20H | The main repeating unit of the PEG chain. |
| Methylene adjacent to ether (-O-CH₂ -CH₂-O-CH₂ -C≡CH) | ~3.70 | Triplet | 4H | Methylene protons adjacent to the ether linkage of the end group. |
| Propargyl Methylene (-O-CH₂-CH₂ -C≡CH) | ~4.20 | Doublet | 4H | Deshielded by the adjacent ether oxygen and the alkyne group. |
| Terminal Alkyne (-C≡CH ) | ~2.40 - 2.75 | Triplet | 2H | The characteristic signal for the terminal alkyne proton.[1][2][3] |
Interpreting the ¹H NMR Spectrum for Purity
The purity of this compound can be quantitatively assessed from its ¹H NMR spectrum. By setting the integration of a well-resolved signal of a terminal group to a known value, the integration of other signals should correspond to the expected number of protons. For instance, if the integration of the terminal alkyne protons (2H) is set to 2.00, the integration of the PEG backbone protons should be approximately 20H.
Common impurities that can be identified by ¹H NMR include:
-
Unreacted PEG-diol: The presence of a signal around 4.5 ppm in DMSO-d₆ would indicate free hydroxyl groups.[4]
-
Residual Propargyl Alcohol or Propargyl Bromide: Signals corresponding to these reagents may be present if not fully removed during purification. For example, propargyl bromide has a characteristic methylene signal at approximately 3.88 ppm and an alkyne proton at around 2.53 ppm.
-
Byproducts of Synthesis: Depending on the synthetic route, other PEG-related species with different end-group functionalities might be present.
Comparison with Alternative Analytical Techniques
While ¹H NMR is highly effective, a multi-faceted approach using orthogonal techniques is recommended for comprehensive characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin resonance in a magnetic field. | Detailed structural information, connectivity, and quantitative purity. | Provides absolute quantification without the need for a specific reference standard of the same compound.[5] Highly specific for structure confirmation. | Can have lower sensitivity for trace impurities compared to HPLC. Complex spectra for polydisperse samples. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment based on peak area, detection of non-proton-containing impurities. | High sensitivity for detecting trace impurities. Well-established for quality control. | Requires a reference standard for quantification. Does not provide detailed structural information. |
| Mass Spectrometry (MALDI-TOF, ESI) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation and identification of impurities with different masses. | High sensitivity and mass accuracy. | Can be difficult to quantify mixtures. Fragmentation may complicate interpretation. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C≡C-H stretch, C-O-C stretch). | Rapid and non-destructive. | Provides limited information on overall structure and purity. |
A good correlation between purity determined by NMR and HPLC has been demonstrated for PEG derivatives, validating the use of both techniques for robust characterization.
Experimental Protocols
¹H NMR Spectroscopy of this compound
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
For the detection of hydroxyl impurities, DMSO-d₆ is the recommended solvent as it provides a distinct, non-exchangeable peak for -OH protons.
2. NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and normalize the integrals relative to a known signal, such as the terminal alkyne protons.
-
Analyze the chemical shifts, multiplicities, and integrations to confirm the structure and assess purity.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
1. Instrumentation and Columns:
-
A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
A reversed-phase C18 column is commonly used for PEG derivatives.
2. Mobile Phase and Gradient:
-
A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid, for example) is typically employed.
-
An example gradient could be starting from 95:5 water:acetonitrile and ramping to 5:95 water:acetonitrile over 20-30 minutes.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by the area percentage of the main peak in the chromatogram.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the logical process for structure and purity confirmation.
References
A Comparative Guide to Catalysts for Bis-propargyl-PEG5 Reactions in Bioconjugation
For researchers and scientists engaged in drug development and bioconjugation, the choice of catalyst for linking molecules using Bis-propargyl-PEG5 is critical to the success of the conjugation strategy. This guide provides a comparative analysis of common catalytic systems for azide-alkyne cycloaddition reactions, offering experimental data, detailed protocols, and visual workflows to inform your selection process. The primary focus is on copper- and ruthenium-catalyzed reactions, with a discussion of the catalyst-free strain-promoted approach as a key alternative.
The reactions involving the terminal alkyne groups of this compound are central to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility under mild conditions.[1][2] The two main catalytic pathways for these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). Each offers distinct advantages and produces different regioisomers of the resulting triazole linkage.
Comparative Performance of Catalysts
The selection of a catalyst directly influences the reaction kinetics, yield, and the isomeric purity of the final conjugate. Below is a summary of the performance of different catalytic systems.
| Catalyst System | Typical Catalyst | Regioselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| CuAAC | CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuBr)[1][3] | 1,4-disubstituted triazole[4] | Aqueous buffers, organic co-solvents (e.g., DMSO, t-BuOH), Room Temp to 50°C | High yields, rapid reaction rates, well-established protocols. | Potential cytotoxicity due to copper, requiring removal for biological applications. |
| RuAAC | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) | 1,5-disubstituted triazole | Non-protic organic solvents (e.g., Toluene, THF, Dioxane), 25°C to 80°C | Orthogonal to CuAAC, allows for the synthesis of a different isomer, tolerates internal alkynes. | Requires organic solvents, which may not be suitable for all biomolecules; catalysts can be more expensive. |
| SPAAC | Catalyst-free | Not directly applicable to this compound; requires strained alkynes (e.g., DBCO, BCN). | Physiological conditions (e.g., PBS, pH 7.4) | Bioorthogonal (metal-free), ideal for in vivo and live cell applications. | Slower reaction rates compared to CuAAC, requires synthesis of strained alkynes. |
Experimental Protocols
Detailed methodologies for performing CuAAC and RuAAC with this compound are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper-catalyzed conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: Degassed mixture of tert-butanol and water (1:1) or DMSO
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent in a reaction vessel. A typical molar ratio is 1:2.2 (this compound to azide) to ensure complete reaction of both alkyne groups.
-
If not using a pre-degassed solvent, bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in deionized water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in deionized water).
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of approximately 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5-10 mol%. The solution may turn a yellow/orange color, indicating the formation of the Cu(I) species.
-
Seal the reaction vessel and stir at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy. Reactions are often complete within 1-12 hours.
-
Upon completion, the product can be purified to remove the copper catalyst and any unreacted starting materials. For biomolecules, this is often achieved using size-exclusion chromatography or dialysis.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the ruthenium-catalyzed reaction between an azide-containing molecule and this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Ruthenium catalyst, e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂
-
Anhydrous, non-protic solvent (e.g., Toluene or THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, dissolve this compound and the azide-functionalized molecule in the anhydrous solvent. A 1:2.2 molar ratio of the bis-alkyne to the azide is recommended.
-
Add the ruthenium catalyst to the solution. A catalyst loading of 1-5 mol% is typical.
-
Seal the reaction vessel and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature. Reactions with Cp*RuCl(COD) can often proceed at room temperature, while others may require heating to 60-80°C.
-
Monitor the reaction progress by an appropriate analytical method (TLC, LC-MS, NMR).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography to separate the desired 1,5-disubstituted triazole product from the catalyst and any remaining starting materials.
Visualizing the Workflow and Reaction Pathways
Diagrams created using Graphviz illustrate the experimental workflow for catalyst comparison and the distinct outcomes of CuAAC and RuAAC reactions.
Caption: Experimental workflow for comparing CuAAC and RuAAC catalysts.
Caption: Regioselective outcomes of CuAAC vs. RuAAC reactions.
Conclusion
The choice between copper and ruthenium catalysts for this compound reactions depends largely on the desired outcome and the constraints of the experimental system.
-
CuAAC is the workhorse for generating 1,4-disubstituted triazoles, offering high yields and fast kinetics under aqueous conditions, making it suitable for many bioconjugation applications, provided the final product is purified to remove residual copper.
-
RuAAC provides access to the 1,5-disubstituted triazole isomer, which can be advantageous for applications where the geometry of the linkage is critical. Its tolerance for a wider range of alkyne substrates makes it a versatile tool in organic synthesis.
-
For applications demanding the complete absence of metals, particularly in vivo studies, a SPAAC approach should be considered, although this necessitates the use of a different, strained-alkyne functionalized PEG linker instead of this compound.
By understanding the distinct characteristics of each catalytic system, researchers can select the most appropriate method to achieve their desired molecular architecture and functional outcomes.
References
A Comparative Guide to the Stability of Triazole Linkages Formed by Bis-propargyl-PEG5
In the realm of bioconjugation and drug delivery, the stability of the chemical linkage between a payload and its carrier is paramount for ensuring efficacy and minimizing off-target effects. The triazole linkage, formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a robust method for creating stable bioconjugates. This guide provides an objective comparison of the stability of the triazole linkage, particularly that formed using Bis-propargyl-PEG5, with other commonly employed conjugation chemistries, supported by available experimental data.
This compound is a chemical tool that features two terminal alkyne groups on a polyethylene glycol (PEG) backbone. These alkyne groups can react with molecules containing azide groups to form a highly stable 1,2,3-triazole ring. This linkage is widely recognized for its exceptional stability under a variety of physiological conditions.[1][2][3][4][5]
Chemical Structure of the Triazole Linkage
The reaction between the propargyl groups of this compound and an azide-functionalized molecule results in the formation of a 1,4-disubstituted triazole ring. This heterocyclic ring is aromatic in nature, which contributes to its high stability.
Comparative Stability of Bioconjugation Linkages
The stability of a linkage is often assessed by its resistance to cleavage under physiological conditions, such as in human serum at 37°C, or under specific chemical stresses like varying pH or the presence of reducing agents. While direct head-to-head comparative studies for all common linkages under identical conditions are scarce, a strong body of evidence from various studies allows for a robust assessment of their relative stabilities.
Triazole Linkage: The 1,2,3-triazole ring is exceptionally stable. It is resistant to hydrolysis under both acidic and basic conditions, metabolic degradation by enzymes, and is stable under redox conditions. This high stability makes it an ideal linker for applications requiring long-term integrity of the conjugate in vivo. Studies on triazole-containing peptides have shown significantly increased serum half-lives compared to their natural amide bond counterparts, with some exhibiting up to a 20-fold enhancement in stability.
Maleimide Linkage: The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol is a widely used bioconjugation method. However, this linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the blood, leading to drug exchange and off-target toxicity. More advanced N-aryl maleimides have been developed that undergo hydrolysis to form a more stable, ring-opened structure, significantly reducing deconjugation.
NHS Ester Linkage: N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. Amide bonds are generally very stable with a half-life of approximately 600 years in neutral solution at 25°C. However, the NHS ester itself is prone to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction.
Oxime Linkage: Oxime linkages are formed by the reaction of an aminooxy group with an aldehyde or ketone. Oximes are significantly more stable to hydrolysis than hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower. They offer a good balance of stability and formation under physiological conditions.
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of different bioconjugation linkages from various studies. It is important to note that the experimental conditions may vary between studies.
| Linkage Type | Model System | Condition | Stability Metric | Reference |
| Triazole | Cyclic Peptide Triazole | Rat Plasma | Half-life of 2.92 hours (compared to 16-23 minutes for linear peptide) | |
| Triazole | Bombesin Analogs | In vitro serum | Half-life >100 hours (compared to 5 hours for amide bond) | |
| Maleimide (N-alkyl) | Antibody-MMAE Conjugate | Human Serum @ 37°C | 35-67% deconjugation after 7 days | |
| Maleimide (N-aryl) | Antibody-MMAE Conjugate | Human Serum @ 37°C | <20% deconjugation after 7 days | |
| Maleimide | THIOMAB Conjugate (Fc-S396C) | Human Plasma @ 37°C | ~20% intact after 72 hours | |
| Sulfone | THIOMAB Conjugate (Fc-S396C) | Human Plasma @ 37°C | Significantly more stable than maleimide conjugate | |
| Oxime | Model Conjugate | pD 7.0 | Hydrolysis rate constant ~10⁻⁶ s⁻¹ | |
| Hydrazone (Simple) | Model Conjugate | pD 7.0 | Hydrolysis rate constant ~10⁻³ s⁻¹ |
Experimental Protocols
General Protocol for Assessing Bioconjugate Stability in Serum
This protocol outlines a general procedure for evaluating the stability of a bioconjugate in serum, which can be adapted for specific linkages.
-
Conjugate Preparation: Synthesize the bioconjugate of interest (e.g., using this compound to form a triazole linkage) and purify it to a high degree.
-
Incubation: Incubate the conjugate at a known concentration (e.g., 1 mg/mL) in human or animal serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the incubation mixture.
-
Sample Preparation: Quench any reaction and precipitate serum proteins. A common method is the addition of an excess of cold organic solvent (e.g., acetonitrile or methanol). Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the conjugate and any degradation products, by a suitable analytical method.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the intact conjugate from its degradation products. The percentage of intact conjugate can be determined by integrating the peak area at each time point relative to the t=0 time point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information by confirming the identity of the intact conjugate and its degradation products based on their mass-to-charge ratio. This is particularly useful for identifying the exact site of cleavage.
-
-
Data Analysis: Plot the percentage of intact conjugate versus time. From this data, the half-life (t₁/₂) of the conjugate in serum can be calculated by fitting the data to an appropriate decay model (e.g., single exponential decay).
Experimental Workflow Visualization
The workflow for assessing the stability of a bioconjugate can be visualized as follows:
Conclusion
The triazole linkage formed via CuAAC, as facilitated by reagents like this compound, stands out for its exceptional stability. It is significantly more resistant to chemical and enzymatic degradation compared to traditional maleimide linkages and hydrazones. While amide bonds formed from NHS esters are also very stable, the formation reaction of triazoles is often more efficient and less prone to side reactions like hydrolysis of the activating group. Oxime linkages offer a good compromise of stability and ease of formation.
For researchers and drug developers seeking to create long-circulating, stable bioconjugates, the triazole linkage represents a superior choice. The hydrophilic PEG5 spacer in this compound further enhances the properties of the resulting conjugate by increasing its solubility in aqueous media. The selection of a specific linkage chemistry should always be guided by the specific requirements of the application, including the desired in vivo half-life and the chemical nature of the molecules to be conjugated.
References
- 1. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Analysis of Hydrogels Crosslinked with Bis-propargyl-PEG5 and Alternative Chemistries
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Biomaterial Biocompatibility
The choice of crosslinking agent is a critical determinant of the biocompatibility of hydrogel-based biomaterials for applications in tissue engineering and drug delivery. This guide provides a comparative analysis of the cytotoxicity of materials crosslinked with Bis-propargyl-PEG5, a polyethylene glycol (PEG)-based crosslinker utilizing click chemistry, against alternative crosslinking strategies. The data presented herein is intended to assist researchers in making informed decisions for their specific applications.
Quantitative Comparison of Cytotoxicity
The following table summarizes quantitative data from various studies on the cytotoxicity of PEG-based hydrogels, with a focus on different crosslinking chemistries. This allows for an indirect comparison of the expected performance of this compound, which employs a copper-free click chemistry mechanism, against other systems.
| Material/Crosslinker | Crosslinking Chemistry | Cell Type | Assay | Cell Viability/Outcome |
| PEG-alkyne + PEG-azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bone Marrow Stromal Cells | Live/Dead | Higher cell viability than photo-crosslinked PEG-DMA hydrogels.[1] |
| Dibenzocyclooctyne (DBCO)-PEG + Azide-PEG | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Human Mesenchymal Stem Cells (HMSCs) | Live/Dead | >80% viability; cells were able to spread.[2] |
| DBCO-PEG + Azide-PEG with 100% RGDS peptide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Human Mesenchymal Stem Cells (HMSCs) | Live/Dead | <40% live cells.[2] |
| Bicyclo[6.1.0]nonyne (BCN)-PEG + Azide-PEG | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Human Mesenchymal Stem Cells (HMSCs) | Live/Dead | >80% viability; cells were able to spread.[2] |
| Azide- and strained alkyne-functionalized PEGs | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 3T3 Fibroblasts | Not specified | Precursor polymers demonstrated to be non-cytotoxic.[3] |
| Gelatin-azide + DBCO-terminated photocleavable PEG | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Not specified | Live/Dead | No loss of cell viability observed across a wide range of crosslinker concentrations. |
| Maleic chitosan + PEG-diacrylate (PEGDA) | Photo-crosslinking | Bovine Aortic Endothelial Cells | MTT, Live/Dead | Relatively non-toxic at low dosages. |
| Hyaluronic Acid (HA)-furan + bismaleimide-PEG | Diels-Alder Click Chemistry | Not specified | Not specified | High cellular viability (>98%). |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Hydrogel Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay incubation step)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Hydrogel Exposure:
-
Direct Contact: Gently place sterilized hydrogel samples directly on top of the cell monolayer.
-
Extract Method: Prepare hydrogel extracts by incubating the hydrogel in cell culture medium for 24-72 hours. Remove the medium from the cells and replace it with the hydrogel extract.
-
-
Incubation: Incubate the cells with the hydrogel or its extract for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
Remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Live/Dead Staining for Cells in 3D Hydrogels
This assay visually distinguishes between live and dead cells within a 3D hydrogel matrix using fluorescent dyes.
Materials:
-
Live/Dead Assay Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence or confocal microscope
Protocol:
-
Working Solution Preparation: Prepare a working solution of 2 µM Calcein-AM and 4 µM Ethidium homodimer-1 in sterile PBS. Protect the solution from light.
-
Hydrogel Washing: Gently wash the cell-laden hydrogels twice with sterile PBS to remove any residual culture medium.
-
Staining:
-
Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogels.
-
Incubate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized depending on the hydrogel thickness and density.
-
-
Washing: Remove the staining solution and wash the hydrogels three times with PBS to reduce background fluorescence.
-
Imaging: Image the stained hydrogels immediately using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein-AM), and the nuclei of dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantification: Cell viability can be quantified by counting the number of live and dead cells from the acquired images.
Visualizing Experimental Workflows and Cytotoxicity Mechanisms
The following diagrams, generated using Graphviz, illustrate key concepts in cytotoxicity testing of biomaterials.
References
Safety Operating Guide
Proper Disposal of Bis-propargyl-PEG5: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of Bis-propargyl-PEG5. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and responsible chemical waste management. This guidance is compiled from safety data sheets of analogous compounds and general chemical safety principles.
Chemical and Safety Overview
This compound is a bifunctional crosslinker featuring a polyethylene glycol (PEG) core with a reactive propargyl group at each terminus. While the PEG component is known for its biocompatibility and biodegradability, the presence of the terminal alkyne (propargyl) groups necessitates that this compound be handled as a hazardous chemical waste.[1] Improper disposal can lead to environmental harm. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C16H26O6[2] |
| Molecular Weight | 314.37 g/mol [2] |
| CAS Number | 185378-83-0[2] |
| Appearance | Colorless to light yellow oil[2] |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage | -20°C, protect from light |
Standard Disposal Protocol
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound from a laboratory setting. This protocol is designed to align with general laboratory safety standards and environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any potential vapors.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe handling and disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, vials, and absorbent materials from a spill, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused neat compound and any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution's safety protocols.
Step 3: Storage of Waste
Pending collection by a disposal service, all waste containers must be stored safely.
-
Secure Containment: Ensure the primary waste container is sealed tightly. It is best practice to place this container within a larger, chemically resistant secondary container to mitigate any potential spills.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated chemical waste storage area. This area should be away from heat sources and direct sunlight.
-
Incompatibilities: Avoid storing this waste with strong oxidizing agents, acids, or bases.
Step 4: Professional Disposal
The final disposal of this compound must be carried out by a licensed hazardous waste disposal contractor.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Contact them to arrange for pickup.
-
Recommended Disposal Method: Due to the reactive nature of the propargyl groups, incineration by a licensed facility is the recommended method of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Bis-propargyl-PEG5
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bis-propargyl-PEG5, a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Core Safety and Handling Protocols
Operational Plan: Step-by-Step Handling Procedure
-
Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or aerosols[4][5]. Ensure that a safety shower and eye wash station are readily accessible.
-
Personal Protective Equipment (PPE) : Before handling the compound, don the appropriate PPE as detailed in the table below. This is a critical step to prevent skin and eye contact.
-
Weighing and Preparation : When weighing the solid compound, do so in a location with minimal air currents to prevent dispersal of dust. For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : If the compound is used in a reaction, ensure the setup is secure and stable. If there is a risk of an exothermic reaction, large splash hazard, or explosion, a face shield worn over safety glasses is required.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual chemical.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with other waste streams. Keep it in a designated, clearly labeled, and sealed container.
-
Container Management : Use containers that are appropriate for chemical waste. Do not use containers that previously held incompatible materials.
-
Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed waste disposal contractor. Follow all local, state, and national regulations for chemical waste disposal.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard or equivalent to protect against chemical splashes. |
| Face Shield | Required when there is a risk of explosion, large splash, or a highly exothermic reaction. To be worn over safety glasses. | |
| Hand Protection | Disposable Nitrile Gloves | Provides short-term protection against a broad range of chemicals. Inspect for tears or holes before use and dispose of after handling the chemical. |
| Body Protection | Laboratory Coat | A buttoned lab coat made of a material like Nomex® with cotton clothing underneath is recommended to protect the skin. Avoid polyester or acrylic fabrics. |
| Full-Length Pants and Closed-Toe Shoes | To ensure no skin on the legs or feet is exposed. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use if working outside of a fume hood or if there is a risk of inhaling dust or aerosols. The type of respirator should be selected based on the potential exposure level. |
Experimental Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
